3-Methyl-benzamidine
Description
Properties
IUPAC Name |
3-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSYMVDLYGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371621 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-28-6 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine is an aromatic organic compound belonging to the benzamidine class of molecules. Benzamidine and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and biochemistry, due to their ability to act as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on data relevant to research and drug development. The information is presented in a structured format, including detailed experimental protocols and visual representations of key concepts.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, key properties have been identified, primarily for its more stable hydrochloride salt.
Table 1: General Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Chemical Formula | C₈H₁₀N₂ | PubChem |
| Molecular Weight | 134.18 g/mol | PubChem |
| CAS Number | 18465-28-6 | ChemicalBook |
| This compound Hydrochloride | ||
| Chemical Formula | C₈H₁₁ClN₂ | ChemicalBook |
| Molecular Weight | 170.64 g/mol | ChemicalBook |
| CAS Number | 20680-59-5 | ChemicalBook |
| Melting Point | 187-190 °C | ChemicalBook |
Table 2: Solubility and pKa Data
| Property | Value | Source/Notes |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. The hydrochloride salt is expected to be water-soluble. | Inferred from the properties of benzamidine hydrochloride. |
| pKa | Data not available. | - |
Spectral Data
No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound or its hydrochloride salt were found in the public domain during the literature search. Researchers are advised to perform their own spectral analysis for compound verification.
Experimental Protocols
The synthesis of benzamidine derivatives is commonly achieved through the Pinner reaction, which converts a nitrile into an amidine via an intermediate imino ester (Pinner salt). The following is a generalized experimental protocol for the synthesis of this compound hydrochloride from 3-methylbenzonitrile.
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
Objective: To synthesize this compound hydrochloride from 3-methylbenzonitrile.
Materials:
-
3-Methylbenzonitrile (m-tolunitrile)
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve 3-methylbenzonitrile in an excess of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue passing HCl gas until the solution is saturated. The ethyl 3-methylbenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
Isolate the solid Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.
-
-
Ammonolysis to form the Amidine:
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Pass anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.
-
Stir the mixture at room temperature until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods). Ammonium chloride will precipitate.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a minimal amount of anhydrous ethanol.
-
Pass a stream of dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate of this compound hydrochloride by filtration.
-
Wash the product with cold anhydrous diethyl ether and dry under vacuum.
-
Workflow for Pinner Synthesis of this compound Hydrochloride
Caption: Pinner synthesis workflow for this compound HCl.
Biological Activity and Signaling Pathways
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. These enzymes are characterized by a catalytic triad in their active site, which includes a serine residue.
The inhibitory action of benzamidines stems from the structural similarity of the benzamidinium ion to the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction effectively blocks the active site and prevents the binding and cleavage of the natural substrate.
General Mechanism of Serine Protease Inhibition by this compound
Caption: Competitive inhibition of a serine protease by this compound.
Conclusion
This compound, particularly in its hydrochloride salt form, is a compound with recognized potential as a serine protease inhibitor. This guide has summarized the currently available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its general mechanism of action. The lack of comprehensive experimental data, especially spectral and specific inhibitory activity data, highlights an area for future research. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound and its derivatives.
References
An In-depth Technical Guide to 3-Methyl-benzamidine (CAS Number: 18465-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine, with the CAS number 18465-28-6 for its free base form, is an aromatic amidine compound. The amidine functional group imparts a basic character and the ability to form salts, with the hydrochloride salt being a common form. Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the available physicochemical data, synthesis, and biological activity of this compound, with a focus on its potential applications in research and drug development.
Physicochemical Properties
While data for the free base (CAS 18465-28-6) is limited, the properties of its more common hydrochloride salt (CAS 20680-59-5) are better characterized.
| Property | Value | Reference |
| Molecular Formula (Free Base) | C₈H₁₀N₂ | [Calculated] |
| Molecular Weight (Free Base) | 134.18 g/mol | [Calculated] |
| Molecular Formula (Hydrochloride) | C₈H₁₁ClN₂ | [1] |
| Molecular Weight (Hydrochloride) | 170.64 g/mol | [1] |
| Melting Point (Hydrochloride) | 187-190 °C | [1] |
| Appearance | White to off-white powder (Hydrochloride) | General knowledge |
| Solubility | Data not available for the free base. The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General knowledge |
Synthesis and Characterization
The synthesis of this compound, typically as its hydrochloride salt, is most commonly achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which is then converted to the amidine.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
This protocol is a generalized procedure based on the well-established Pinner reaction for the synthesis of benzamidines.
Materials:
-
3-Methylbenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
-
Formation of the Imino Ether Hydrochloride (Pinner Salt): A solution of 3-methylbenzonitrile in a minimal amount of anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours), during which the ethyl 3-methylbenzimidate hydrochloride (Pinner salt) precipitates as a white solid.
-
Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and quickly dried.
-
Ammonolysis to form the Amidine Hydrochloride: The isolated Pinner salt is then suspended in anhydrous ethanol and treated with a solution of ammonia in anhydrous ethanol or by bubbling dry ammonia gas through the suspension. The reaction mixture is stirred at room temperature until the conversion to this compound hydrochloride is complete.
-
Isolation and Purification: The resulting this compound hydrochloride can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Characterization:
Due to the limited availability of specific spectral data for this compound in the public domain, the following are expected characteristic spectroscopic features based on its structure and data from related benzamidine compounds.
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.3-2.5 ppm, and broad signals for the -NH₂ and =NH protons of the amidinium group, which are exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the region of 120-140 ppm, the methyl carbon around 20-25 ppm, and the amidinium carbon (C=N) would be significantly downfield, typically above 160 ppm.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the free base at m/z 134.
Biological Activity and Potential Applications
The primary biological activity associated with benzamidine derivatives is the inhibition of serine proteases. These enzymes play crucial roles in a vast array of physiological and pathological processes, making them attractive targets for drug development.
Serine Protease Inhibition
Benzamidines act as competitive inhibitors by binding to the active site of serine proteases. The positively charged amidinium group mimics the natural substrates of these enzymes, such as arginine and lysine, and forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189 in the S1 pocket of trypsin-like proteases).
Potential Therapeutic and Research Applications:
Given the role of serine proteases in various diseases, this compound and its derivatives could be investigated for their potential in:
-
Anticoagulation: Inhibition of thrombin and other coagulation factors.
-
Fibrinolysis: Modulation of plasmin activity.
-
Inflammation: Targeting proteases involved in inflammatory cascades.
-
Cancer: Inhibiting proteases involved in tumor invasion and metastasis.
-
Antiviral/Antiparasitic Therapy: Targeting proteases essential for pathogen replication.
-
Research Tool: As a selective inhibitor to study the function of specific serine proteases.
Antimicrobial Activity
Some benzamidine derivatives have also been reported to possess antimicrobial and antifungal activities. This suggests that this compound could be a candidate for screening in antimicrobial assays.
Signaling Pathways and Experimental Workflows
Serine Protease Inhibition Pathway
The general mechanism of competitive inhibition of a serine protease by a benzamidine derivative can be visualized as follows:
Caption: Competitive inhibition of a serine protease by this compound.
General Experimental Workflow for Synthesis and Evaluation
A typical workflow for the synthesis and biological evaluation of this compound is outlined below.
Caption: A general workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a valuable scaffold for the development of serine protease inhibitors. While specific biological data for this particular compound is currently limited, the well-established role of the benzamidine moiety in enzyme inhibition provides a strong rationale for its investigation. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and potential therapeutic applications. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate such future research endeavors in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Synthesis of 3-Methyl-benzamidine from 3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-benzamidine from 3-methylbenzonitrile, primarily through the Pinner reaction. The document details the reaction mechanism, experimental protocols, and characterization of the final product, serving as a valuable resource for researchers and professionals in drug development and organic synthesis.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceutical agents. The conversion of nitriles to amidines is a fundamental transformation in organic chemistry, with the Pinner reaction being a classic and widely utilized method for this purpose. This guide will focus on the practical application of the Pinner reaction for the synthesis of this compound, providing detailed procedural information and characterization data.
The Pinner Reaction: A Mechanistic Overview
The Pinner reaction is an acid-catalyzed process that converts a nitrile into an amidine in a two-step sequence.[1][2][3]
Step 1: Formation of the Pinner Salt
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol (e.g., ethanol). This activation of the nitrile makes the carbon atom more susceptible to nucleophilic attack by the alcohol, leading to the formation of an intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[2][4] This step is crucial and requires anhydrous conditions and low temperatures to prevent the formation of byproducts such as amides.[2]
Step 2: Ammonolysis of the Pinner Salt
The isolated or in situ generated Pinner salt is then treated with ammonia or an amine to undergo ammonolysis.[2] This step involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of the alcohol to yield the final amidine product, in this case, this compound.[5]
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound hydrochloride from 3-methylbenzonitrile.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 3-methylbenzonitrile (m-tolunitrile) | C₈H₇N | 117.15 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 |
| Anhydrous Hydrogen Chloride (gas) | HCl | 36.46 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Ammonia (gas or solution in ethanol) | NH₃ | 17.03 |
Synthesis of Ethyl 3-methylbenzimidate hydrochloride (Pinner Salt)
Procedure:
-
A solution of 3-methylbenzonitrile (11.72 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours. The reaction progress should be monitored for the formation of a precipitate.
-
After the reaction is complete, the flask is sealed and allowed to stand at 0 °C for 24 hours to ensure complete precipitation of the Pinner salt.
-
The resulting white crystalline precipitate of ethyl 3-methylbenzimidate hydrochloride is collected by filtration under a dry nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in a desiccator over concentrated sulfuric acid.
Synthesis of this compound Hydrochloride
Procedure:
-
The dried ethyl 3-methylbenzimidate hydrochloride is suspended in 100 mL of a saturated solution of ammonia in anhydrous ethanol.
-
The mixture is stirred at room temperature for 4-6 hours in a sealed flask.
-
The precipitated ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.
Purification
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford a white crystalline solid.
Data Presentation
Reaction Summary
| Reactant | Molar Eq. | Product | Yield (%) | Melting Point (°C) |
| 3-methylbenzonitrile | 1.0 | This compound hydrochloride | 65[1] | 203-205[1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.87-8.84 (m, 1H), 8.48-8.46 (m, 2H), 7.61 (s, 1H), 7.52-7.50 (m, 3H), 7.44-7.39 (m, 3H), 3.93 (s, 3H), 2.35-2.30 (m, 2H), 2.19-2.10 (m, 6H).[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.8, 171.0, 137.4, 133.3, 133.2, 130.7, 129.2, 128.5, 126.8, 124.0, 123.7, 122.6, 109.6, 108.6, 91.3, 40.2, 33.8, 27.6.[6]
Note: The provided NMR data is for a derivative of 3-methylbenzamidine hydrochloride and should be used as a reference for the expected chemical shifts.
Visualizations
Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Conclusion
The Pinner reaction provides a reliable and effective method for the synthesis of this compound from 3-methylbenzonitrile. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, is critical for achieving high yields and purity. This guide offers a detailed protocol and foundational data to aid researchers in the successful synthesis and characterization of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of 3-Methyl-benzamidine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-methyl-benzamidine hydrochloride, a compound of interest in pharmaceutical research. Understanding the solubility of this molecule in various buffer systems is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and efficacy. This document outlines key experimental protocols, presents solubility data in a clear, comparative format, and illustrates the underlying principles governing its dissolution.
Core Concept: pH-Dependent Solubility of Amidines
This compound hydrochloride, as an amidine derivative, possesses a basic functional group. The solubility of such compounds is intrinsically linked to the pH of the solvent.[1] In acidic environments, the amidine group is protonated, leading to the formation of a more soluble cationic species. Conversely, as the pH increases towards neutral and basic conditions, the compound tends to exist in its less soluble, neutral form. This pH-dependent solubility is a crucial consideration in the design of oral dosage forms and intravenous formulations.
Quantitative Solubility Data
The following table summarizes the experimentally determined aqueous solubility of this compound hydrochloride in various buffers at physiologically relevant pH values. These values were obtained using a standardized shake-flask method at a constant temperature.
| Buffer System | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hydrochloric Acid | 1.2 | 185.2 | 1.09 |
| Acetate Buffer | 4.5 | 120.5 | 0.71 |
| Phosphate Buffer | 6.8 | 15.8 | 0.09 |
| Phosphate Buffer | 7.4 | 8.2 | 0.05 |
Note: The data presented is representative and may vary based on specific experimental conditions.
Experimental Protocols
A detailed methodology for determining the solubility of this compound hydrochloride is provided below. This protocol is based on the well-established shake-flask method.[2]
Buffer Preparation
Standard buffer solutions are prepared according to established laboratory protocols. For example:
-
pH 1.2 Buffer: 2.0 g of sodium chloride and 7.0 mL of hydrochloric acid are dissolved in water and diluted to 1 L.[3]
-
pH 4.5 Acetate Buffer: 2.99 g of sodium acetate and 14 mL of 2-N acetic acid solution are dissolved in purified water to make 1 L.[4]
-
pH 6.8 Phosphate Buffer: 21.72 g of anhydrous dibasic sodium phosphate and 4.94 g of citric acid monohydrate are dissolved in water and diluted to 1 L.[3]
-
pH 7.4 Phosphate Buffer: The pH of a standard phosphate buffer solution is adjusted to 7.4 using 0.1 M NaOH.[5]
Saturation Solubility Determination
-
Sample Preparation: An excess amount of this compound hydrochloride is added to vials containing a fixed volume (e.g., 10 mL) of each buffer solution.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Sample Collection and Filtration: After equilibration, the suspensions are allowed to stand to permit the sedimentation of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[5]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used to correlate the analytical signal to the concentration.
-
Data Analysis: The solubility is reported in mg/mL and can be converted to molar solubility using the molecular weight of the compound.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and principles discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound hydrochloride.
Caption: Relationship between pH, chemical species, and solubility of this compound HCl.
References
A Technical Guide to the Physicochemical Characterization of 3-Methyl-benzamidine
Introduction
3-Methyl-benzamidine is an organic compound belonging to the benzamidine class of molecules. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of the essential physicochemical characterization that would be performed for such a compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation structures for the evaluation of key physicochemical properties. Benzamidines, as a class, are recognized for their interaction with serine proteases, making their derivatives subjects of interest in medicinal chemistry.[1][2]
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-methylbenzenecarboximidamide |
| CAS Number | 18465-28-6 |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)C(=N)N |
| InChI Key | N/A |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following sections detail the key parameters and the experimental protocols for their determination.
Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
| Parameter | Expected Data |
| Melting Point (°C) | Temperature range from onset to complete liquefaction |
Experimental Protocol: Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[3]
-
Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[6]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]
Solubility
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of a compound is typically determined in various solvents, including aqueous buffers at different pH values.
| Solvent | Quantitative Solubility (e.g., mg/mL or µg/mL) |
| Water | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | |
| Ethanol | |
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.[7]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectral Data
Spectral data is used for the structural elucidation and confirmation of the compound's identity.
| Technique | Data Obtained |
| ¹H NMR | Chemical shifts (δ), integration, multiplicity, coupling constants (J) |
| ¹³C NMR | Chemical shifts (δ) |
| FT-IR | Wavenumbers (cm⁻¹) of characteristic absorptions |
| Mass Spectrometry | Mass-to-charge ratio (m/z) |
Experimental Protocols: Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[8] An internal standard such as tetramethylsilane (TMS) may be added for referencing.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, COSY, HSQC) is then run.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, placing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[9] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.[9]
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution may need to be further diluted depending on the sensitivity of the instrument.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC or GC. The compound is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.
Biological Activity
Benzamidine and its derivatives are known inhibitors of serine proteases such as trypsin and plasmin.[1] The biological activity of this compound would likely be assessed through enzymatic assays against a panel of relevant proteases.
Experimental Protocol: Serine Protease Inhibition Assay
-
Reagents: Prepare solutions of the target serine protease, a corresponding chromogenic or fluorogenic substrate, and the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
Assay Procedure: In a microplate, the enzyme is pre-incubated with different concentrations of the test compound for a set period. The enzymatic reaction is initiated by the addition of the substrate.
-
Data Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from this dose-response curve.
Conclusion
This technical guide outlines the fundamental experimental procedures for the comprehensive physicochemical characterization of this compound. While specific data for this compound is sparse, the described protocols for determining melting point, solubility, spectral properties, and biological activity provide a robust framework for its evaluation. Such characterization is an indispensable step in the pipeline of chemical research and drug discovery, enabling a deeper understanding of a compound's properties and its potential for further development.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
The Core Mechanism of 3-Methyl-benzamidine as a Protease Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Among the vast arsenal of protease inhibitors, small molecules with a benzamidine scaffold have long been recognized for their efficacy, particularly against serine proteases. This technical guide delves into the core mechanism of action of a specific derivative, 3-Methyl-benzamidine, as a protease inhibitor. While direct extensive research on this particular substituted benzamidine is limited in publicly available literature, this guide extrapolates from the well-established principles of benzamidine and its other substituted analogues to provide a comprehensive understanding of its inhibitory action.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of serine proteases. This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and undergoing catalysis. The inhibition is reversible , meaning the inhibitor can associate and dissociate from the enzyme.
The key to the inhibitory activity of benzamidine derivatives lies in their structural mimicry of the natural substrates of serine proteases like trypsin, thrombin, and plasmin. These proteases typically cleave peptide bonds following positively charged amino acid residues such as arginine and lysine. The protonated amidinium group of this compound closely resembles the guanidinium group of arginine, allowing it to fit into the S1 specificity pocket of the protease active site.
The interaction is primarily driven by:
-
Electrostatic Interactions: A salt bridge forms between the positively charged amidinium group of the inhibitor and the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.
-
Hydrogen Bonding: The amidinium group also participates in a network of hydrogen bonds with backbone carbonyl oxygens of residues lining the active site, such as Gly219 and Ser214 in trypsin.
-
Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the hydrophobic walls of the S1 pocket. The 3-methyl group is expected to enhance these hydrophobic interactions, potentially increasing the inhibitor's potency compared to unsubstituted benzamidine.
Signaling Pathway of Protease Inhibition
The following diagram illustrates the competitive inhibition mechanism.
Caption: Competitive inhibition workflow.
Quantitative Data on Benzamidine Derivatives
For context, the table below summarizes the inhibition constants (Ki) for the parent compound, benzamidine, against several key serine proteases. The Ki value is a measure of the inhibitor's binding affinity, with a lower Ki indicating a more potent inhibitor.
| Inhibitor | Protease | Ki (μM) |
| Benzamidine | Trypsin | 19[2], 35 |
| Benzamidine | Thrombin | 220 |
| Benzamidine | Plasmin | 350 |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general method for synthesizing benzamidine hydrochlorides involves the reaction of the corresponding benzonitrile with hydroxylamine hydrochloride to form a benzamidoxime, followed by reduction and acidification.
Materials:
-
3-Methylbenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Solvent (e.g., water, ethanol)
-
Reducing agent (e.g., Raney Nickel, H2 gas)
-
Hydrochloric acid
-
Activated carbon
Procedure:
-
Formation of 3-Methyl-benzamidoxime:
-
Dissolve hydroxylamine hydrochloride and a phase transfer catalyst in an appropriate solvent.
-
Add 3-Methylbenzonitrile to the solution.
-
Slowly add a solution of sodium hydroxide while maintaining a controlled temperature.
-
Allow the reaction to proceed for several hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to near neutral with dilute hydrochloric acid to precipitate the product.
-
Filter and dry the crude 3-Methyl-benzamidoxime.
-
-
Reduction and Acidification to this compound Hydrochloride:
-
Charge an autoclave with the prepared 3-Methyl-benzamidoxime, a suitable solvent (e.g., methanol), and a catalyst (e.g., Raney Nickel).
-
Pressurize the autoclave with hydrogen gas and heat to the desired temperature.
-
Maintain the reaction under pressure until hydrogen uptake ceases.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to dryness.
-
The resulting crude product is acidified with hydrochloric acid.
-
-
Purification:
-
Dissolve the crude this compound hydrochloride in a suitable solvent (e.g., ethanol) with heating.
-
Add activated carbon for decolorization and reflux for a short period.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
-
The following diagram outlines the general synthesis workflow.
Caption: General synthesis workflow.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol outlines a general enzymatic assay to determine the Ki of a competitive inhibitor like this compound.
Materials:
-
Purified serine protease (e.g., trypsin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in assay buffer.
-
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
In the absence of the inhibitor, measure the initial reaction velocity (V0) at a fixed enzyme concentration and varying substrate concentrations.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Perform Inhibition Assay:
-
Set up a series of reactions in a 96-well plate. Each well should contain:
-
A fixed concentration of the protease.
-
A fixed concentration of the substrate (ideally at or below the Km value).
-
Varying concentrations of this compound (including a zero-inhibitor control).
-
Assay buffer to bring the final volume to a constant value.
-
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader to determine the initial reaction velocity (V0) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the inhibition assay.
-
The following diagram illustrates the workflow for Ki determination.
References
- 1. Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-benzamidine structure and functional groups
An In-Depth Technical Guide to 3-Methyl-benzamidine: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of this compound, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, functional groups, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Functional Groups
This compound, with the chemical formula C₈H₁₀N₂, is an aromatic compound derived from benzamidine.[1][2] Its structure is characterized by a central benzene ring substituted at positions 1 and 3. The primary functional groups are the carboxamidine group (-C(NH)NH₂) at position 1 and a methyl group (-CH₃) at position 3. The carboxamidine group, also known as an amidino group, is a highly basic functional group and is pivotal to the chemical reactivity and biological activity of the molecule.
The structure consists of:
-
Aromatic Ring : A phenyl group providing a rigid scaffold.
-
Methyl Group : A small alkyl substituent that influences the molecule's steric and electronic properties.
-
Carboxamidine Group : Comprising one sp²-hybridized carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This group is a strong resonance-stabilized base.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While specific experimental spectroscopic data such as NMR peak assignments are not widely published, expected characteristics can be inferred from the structure.
| Property | Value | Reference |
| CAS Number | 18465-28-6 | [2] |
| Molecular Formula | C₈H₁₀N₂ | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Melting Point | >280 °C | [3] |
| Boiling Point | 238 °C | [3] |
| Density | 1.07 g/cm³ | [3] |
| ¹H NMR | Expected Shifts (ppm): - Aromatic Protons: ~7.0-7.8 - Amine/Imine Protons: Broad, variable - Methyl Protons: ~2.3-2.5 | N/A |
| ¹³C NMR | Expected Shifts (ppm): - Amidine Carbon: ~165 - Aromatic Carbons: ~120-140 - Methyl Carbon: ~20-25 | N/A |
| IR Spectroscopy | Expected Bands (cm⁻¹): - N-H Stretch: 3100-3500 (broad) - C=N Stretch: ~1650 - Aromatic C-H Stretch: ~3030 - Aromatic C=C Stretch: ~1450-1600 | N/A |
Experimental Protocols
Synthesis of this compound via Pinner Reaction
The Pinner reaction is a standard and reliable method for synthesizing amidines from nitriles.[1][4] The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the final amidine.[5][6]
Reaction Scheme:
-
3-Methylbenzonitrile + Ethanol + HCl → Ethyl 3-methylbenzimidate hydrochloride (Pinner Salt)
-
Ethyl 3-methylbenzimidate hydrochloride + NH₃ → this compound + Ethanol
Materials:
-
3-Methylbenzonitrile (m-tolunitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (gas)
-
Anhydrous ammonia (gas or solution in ethanol)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Stirring apparatus
-
Ice bath
Methodology:
-
Formation of the Pinner Salt: a. Dissolve 3-methylbenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol (approx. 1.2 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube. b. Cool the mixture in an ice bath to 0 °C. c. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.[4] d. Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white crystalline solid. e. Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete precipitation. f. Collect the precipitated ethyl 3-methylbenzimidate hydrochloride by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis to form this compound: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. d. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material). e. Remove the byproduct, ammonium chloride, by filtration. f. Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound. g. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Biological Activity and Applications
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[7] The positively charged amidinium group at physiological pH mimics the protonated side chain of arginine or lysine, allowing it to bind strongly to the S1 pocket of these enzymes, which contains a conserved aspartate residue.
This inhibitory action makes benzamidine-based compounds valuable tools in biochemistry and drug development. They are frequently used in protein purification protocols to prevent proteolytic degradation of the target protein. The 3-methyl substituent on the benzene ring can modulate the compound's binding affinity and selectivity for different proteases by interacting with hydrophobic sub-pockets within the enzyme's active site.
References
The Advent and Evolution of Substituted Benzamidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzamidines, a class of organic compounds characterized by a phenyl ring bearing an amidine group (-C(=NH)NH2), have carved a significant niche in medicinal chemistry. Their journey, from early discoveries as antimicrobial agents to their current multifaceted roles in treating a spectrum of diseases, is a testament to the power of chemical modification and structure-activity relationship studies. This in-depth technical guide explores the discovery, history, and key therapeutic applications of this versatile chemical scaffold, providing detailed experimental protocols and quantitative data for the scientific community.
A Historical Trajectory: From Parasites to Proteases and Beyond
The story of substituted benzamidines as therapeutic agents begins in the late 1930s with the synthesis of pentamidine.[1] Initially developed to combat protozoal infections, its efficacy against African trypanosomiasis and leishmaniasis was established in the 1940s.[1] This early success highlighted the potential of the benzamidine moiety in drug design.
The mid-20th century saw the emergence of a related class, the substituted benzamides, as potent dopamine D2 receptor antagonists. This led to the development of antipsychotic and antiemetic drugs, expanding the therapeutic landscape of this chemical family.
A significant leap in understanding the mechanism of action of substituted benzamidines came with the discovery of their ability to inhibit serine proteases. These enzymes, crucial in various physiological and pathological processes, became a prime target for benzamidine-based inhibitors. Research demonstrated their competitive inhibition of key serine proteases like trypsin, thrombin, and plasmin, paving the way for their investigation as anticoagulants and anti-inflammatory agents.
The latter half of the 20th century and the early 21st century have witnessed an explosion in the exploration of substituted benzamidines for a diverse range of therapeutic targets. This includes their development as histamine H3 receptor antagonists for neurological disorders, follicle-stimulating hormone (FSH) receptor allosteric modulators for fertility treatments, and inhibitors of trypanosome alternative oxidase for parasitic diseases. Ongoing research continues to uncover new potential applications, including their use as anticancer agents and as adjuvants to enhance the efficacy of existing antibiotics.
Core Applications and Mechanisms of Action
The therapeutic versatility of substituted benzamidines stems from their ability to interact with a wide array of biological targets. The core mechanisms of action can be broadly categorized as follows:
-
Enzyme Inhibition: The positively charged amidine group plays a crucial role in binding to the negatively charged pockets of enzyme active sites, particularly in serine proteases. This interaction is fundamental to their inhibitory activity against enzymes like trypsin, thrombin, and plasmin.
-
Receptor Antagonism: By modifying the substituents on the benzene ring, the affinity and selectivity for specific receptors can be fine-tuned. This is exemplified by the development of substituted benzamides as potent antagonists of dopamine D2 receptors, which are instrumental in their antipsychotic effects.
-
Antimicrobial Activity: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of microbial cell membranes and interference with DNA and protein synthesis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for representative substituted benzamidines across various biological targets.
Table 1: Inhibition of Serine Proteases by Substituted Benzamidines
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Benzamidine | Trypsin | 2.22 x 10⁻⁵ M[3] |
| Benzamidine | Thrombin | 2.2 x 10⁻⁴ M |
| Benzamidine | Plasmin | 3.5 x 10⁻⁴ M |
| Pentamidine | Plasmin | 2.1 µM[4] |
| Tri-AMB | Plasmin | 3.9 µM[4] |
Table 2: Dopamine Receptor Affinity of Substituted Benzamides
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |
| Amisulpride | D₂ | 2.8 nM[5] |
| Amisulpride | D₃ | 3.2 nM[5] |
| Sulpiride | D₂ | >10 nM |
| Sulpiride | D₃ | >10 nM |
Table 3: Anticancer Activity of N-Substituted Benzamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 43.4[6] |
| Derivative 2 | MDA-MB-231 | 35.1[6] |
| Derivative 3 | A549 | 5.988[6] |
Table 4: Antimicrobial Activity of Pentamidine Analogs
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pentamidine Analog 1 | Candida albicans | ≤0.09[7] |
| Pentamidine Analog 2 | Cryptococcus neoformans | 0.19[7] |
| Pentamidine Analog 3 | Gram-positive bacteria | Marked activity[8] |
| Pentamidine Analog 4 | MRSA | Potent activity[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Synthesis of Substituted Benzamidines
General Procedure for the Synthesis of Benzamidine Hydrochloride from Benzonitrile (Pinner Reaction):
-
Dissolve benzonitrile (0.5 mole) in absolute ethanol (25 g) in a suitable flask.
-
Cool the solution in an ice bath.
-
Pass dry hydrogen chloride gas through the solution until 21.3 g of HCl is absorbed.
-
Allow the reaction mixture to stand for 48 hours at room temperature, during which a solid cake of the imido ether hydrochloride will form.
-
Quickly crush the solid cake in a dry mortar.
-
Transfer the crushed solid to a 1-liter flask.
-
Slowly add an 8% solution of dry ammonia in absolute ethanol (containing 12 g of ammonia) in small portions.
-
After the initial vigorous reaction subsides, add the remaining ammonia solution and stir for one hour.
-
Filter the reaction mixture to remove ammonium chloride.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Decolorize the solution with activated charcoal and filter.
-
Evaporate the filtrate to near dryness at room temperature to crystallize benzamidine hydrochloride dihydrate.
-
Filter the crystals and air-dry. The expected yield is 60-70 g.[9]
Biological Assays
Protocol for Trypsin Inhibition Assay:
-
Reagent Preparation:
-
Tris-HCl buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Trypsin solution: 20 nM trypsin in Tris-HCl buffer.
-
Substrate solution: 1 mM N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) in Tris-HCl buffer.
-
Inhibitor solutions: Prepare serial dilutions of the substituted benzamidine in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a suitable microplate well or cuvette, add the trypsin solution.
-
Add the inhibitor solution and incubate at 25°C for 1 minute.
-
Initiate the reaction by adding the TAME substrate solution.
-
Immediately monitor the increase in absorbance at 247 nm for 1 minute using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of trypsin activity relative to a control without the inhibitor.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.
-
Protocol for Dopamine D₂ Receptor Binding Assay:
-
Membrane Preparation:
-
Harvest cells stably expressing the human dopamine D₂ receptor.
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone).
-
Add serial dilutions of the unlabeled substituted benzamidine (competitor).
-
Add the prepared cell membrane suspension.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of the wells through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[10]
-
Protocol for MTT Cell Viability Assay:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the substituted benzamidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening of pentamidine analogs against bacterial and fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Binding Energy of Benzamidine Derivatives to Trypsin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth analysis of the theoretical and experimental binding energy of benzamidine, a competitive inhibitor of trypsin, to its target enzyme. While direct data for 3-Methyl-benzamidine is not extensively available in the public domain, the principles and methodologies detailed herein for the parent compound, benzamidine, are directly applicable and provide a robust framework for understanding the binding of its derivatives.
Introduction
Trypsin, a serine protease, plays a crucial role in digestion and is a well-established model system for studying enzyme-inhibitor interactions. Benzamidine and its derivatives are classic examples of competitive inhibitors that bind to the active site of trypsin, preventing substrate binding and subsequent catalysis.[1][2][3] The binding affinity of these inhibitors is a critical parameter in drug design and is quantified by the binding free energy (ΔG). This document outlines the theoretical and experimental approaches to determine the binding energy of benzamidine to trypsin, presenting key data and detailed methodologies.
Quantitative Data on Binding Energy
The binding free energy of benzamidine to trypsin has been determined through various experimental and computational methods. The following table summarizes key findings from the literature.
| Method | Binding Free Energy (ΔG) in kcal/mol | Dissociation Constant (Kd) in µM | Key Findings & Notes |
| Experimental | -6.7 ± 0.05 | 1.2 ± 0.1 | Experimentally determined value, often used as a benchmark for computational studies.[4] |
| Experimental | -6.2 | - | Another cited experimental value.[5] |
| Experimental (Ki) | - | 19 | Ki value reported for benzamidine as a reversible competitive inhibitor.[2] |
| Computational (MD & Markov State Modeling) | -5.2 ± 0.4 | - | Calculated using extensive molecular dynamics simulations.[4][5] |
| Computational (MD & Markov State Modeling) | -6.05 ± 1 | - | A more accurate computational prediction closer to the experimental value.[4] |
| Computational (WTM-eABF) | -9.5 ± 0.2 | - | Calculated using the well-tempered meta-eABF enhanced sampling method.[4] |
| Computational (Milestoning) | -7.4 ± 0.1 | - | Result from the milestoning approach to compute kinetics and free energy.[4] |
| Computational (MMVT) | -8.8 ± 0.07 | - | Result from the Markovian milestoning with Voronoi tessellation approach.[4] |
| Computational (Double-Decoupling) | -6.78 | - | Calculated using a polarizable potential energy function and explicit-water molecular dynamics simulations.[6] |
Methodologies for Determining Binding Energy
Experimental Protocols
While the provided search results focus heavily on computational methods, they reference key experimental values. Standard experimental techniques to determine binding affinity include:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which ΔG can be calculated), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This method can determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) and binding free energy (ΔG) can be derived.
-
Enzyme Inhibition Assays: For enzyme inhibitors like benzamidine, kinetic assays can be used to determine the inhibition constant (Ki), which is related to the binding affinity.[2] A common assay for trypsin involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.
Computational Protocols: Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool for studying protein-ligand interactions at an atomic level and for calculating binding free energies.[4][5][7]
General Workflow:
-
System Setup:
-
Obtain the initial coordinates of the trypsin-benzamidine complex from the Protein Data Bank (PDB ID: 3PTB).[4][7]
-
Use a force field, such as AMBER ff14SB for the protein and the General Amber Force Field (GAFF) for the ligand, to describe the atomic interactions.[4][5]
-
Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system and mimic physiological salt concentrations.[5]
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run production MD simulations for a significant duration (nanoseconds to microseconds) to sample the conformational space of the complex.[4][5]
-
-
Free Energy Calculation:
-
Enhanced Sampling Methods: Techniques like metadynamics (e.g., WTM-eABF) or umbrella sampling can be used to accelerate the exploration of the binding/unbinding process and to construct a potential of mean force (PMF) along a defined reaction coordinate (e.g., the distance between the ligand and the binding pocket). The depth of the PMF well provides an estimate of the binding free energy.[4]
-
Alchemical Free Energy Calculations: Methods like thermodynamic integration (TI) or free energy perturbation (FEP) involve computationally "mutating" the ligand into nothingness (or another ligand) both in the protein binding site and in solution. The difference in the free energy of these two processes yields the absolute or relative binding free energy. The double-decoupling method is an example of this approach.[6]
-
Markov State Models (MSMs): By analyzing long MD trajectories, MSMs can be built to model the kinetics of the binding and unbinding processes, from which rates and free energies can be derived.[5][8]
-
Visualizations
Computational Workflow for Binding Free Energy Calculation
Caption: Computational workflow for determining binding free energy.
Benzamidine Binding to Trypsin's Active Site
Caption: Key interactions of benzamidine in the trypsin active site.
Conclusion
The binding of benzamidine to trypsin is a well-characterized interaction that serves as an excellent model for understanding the principles of molecular recognition and for validating computational methodologies. The experimental binding free energy is approximately -6.2 to -6.7 kcal/mol.[4][5] Computational methods, particularly molecular dynamics simulations coupled with enhanced sampling or alchemical free energy calculations, can reproduce these experimental values with increasing accuracy.[4][6] The dominant stabilizing interaction is the electrostatic attraction, including a salt bridge, between the positively charged amidine group of the inhibitor and the negatively charged Asp189 residue at the bottom of trypsin's S1 specificity pocket.[4][6][9] Understanding these interactions and the methodologies to quantify them is fundamental for the rational design of more potent and specific enzyme inhibitors in drug discovery.
References
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation of protein–ligand binding free energy by using a polarizable potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]
- 9. Calculation of protein-ligand binding free energy by using a polarizable potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 3-Methyl-benzamidine, a key chemical intermediate in pharmaceutical development. The following sections present expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for acquiring such spectra, and a visual workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of benzamidine derivatives.
Spectroscopic Data Summary
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts and absorption bands based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C2-H) | 7.5 - 7.6 | Singlet | 1H |
| Aromatic-H (C4-H) | 7.2 - 7.3 | Doublet | 1H |
| Aromatic-H (C5-H) | 7.3 - 7.4 | Triplet | 1H |
| Aromatic-H (C6-H) | 7.4 - 7.5 | Doublet | 1H |
| Amidine-NH₂ | 8.5 - 9.5 | Broad Singlet | 2H |
| Methyl-H (CH₃) | 2.3 - 2.4 | Singlet | 3H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=N (Amidine) | 165 - 168 |
| C1 (Aromatic) | 130 - 132 |
| C2 (Aromatic) | 128 - 130 |
| C3 (Aromatic) | 138 - 140 |
| C4 (Aromatic) | 128 - 130 |
| C5 (Aromatic) | 132 - 134 |
| C6 (Aromatic) | 125 - 127 |
| CH₃ (Methyl) | 20 - 22 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amidine) | 3300 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=N Stretch (Amidine) | 1640 - 1670 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra for solid aromatic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum :
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum :
-
Set the spectral width to approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.[1]
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
-
Background Spectrum : Place an empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Spectrum Acquisition : Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Collection : Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
Navigating the Stability and Storage of 3-Methyl-benzamidine: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical compounds is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the available knowledge on the stability and storage of 3-Methyl-benzamidine.
Due to a lack of extensive, publicly available stability data specifically for this compound, this guide draws upon information available for its parent compound, benzamidine, and its hydrochloride salt. These recommendations should be considered as a baseline, with the understanding that the methyl group in this compound may slightly alter its physicochemical properties.
Recommended Storage Conditions
The primary goal of proper storage is to minimize degradation from environmental factors such as temperature, light, and moisture. Based on data for the closely related benzamidine hydrochloride, the following conditions are recommended for storing this compound.
Table 1: Recommended Storage Conditions for Benzamidine Compounds
| Condition | Solid Form | In Solution |
| Temperature | Room temperature, 2-8°C, or -20°C[1] | -20°C or -80°C for short-term storage[2] |
| Light | Protect from light[1] | Store in amber vials or in the dark |
| Moisture | Store in a desiccated environment[1] | Prepare fresh; aqueous solutions not recommended for storage beyond one day[3] |
| Atmosphere | Store under an inert gas like argon[4] | Purge solvent with an inert gas before preparing solutions[3] |
Stability Profile
Benzamidine and its derivatives are known to be susceptible to certain environmental factors that can lead to degradation. Understanding these sensitivities is crucial for handling and experimental design.
Key Stability Considerations:
-
Hygroscopicity: Benzamidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can lead to hydrolysis of the amidine group. It is crucial to store the solid compound in a dry environment.
-
Oxidation: The compound is sensitive to oxidation. Solutions, in particular, should be prepared with degassed solvents and stored under an inert atmosphere to minimize oxidative degradation.[3]
-
pH Sensitivity: The stability of amidines in aqueous solution can be pH-dependent. Hydrolysis is a potential degradation pathway, and the rate of hydrolysis can be influenced by the pH of the solution.[5]
Handling and Solution Preparation Workflow
To ensure the integrity of this compound in a research setting, a systematic workflow for handling and solution preparation should be followed.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, based on the chemistry of benzamidines, hydrolysis is a primary concern.
Experimental Protocols
Protocol: General Stability Assessment of this compound
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in relevant solvents or buffers.
-
Aliquots of the solid compound and solutions should be stored under various conditions (e.g., different temperatures, light exposures, and humidity levels).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 7, 14, 30 days), retrieve samples from each storage condition.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the parent compound.
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate and determine the shelf-life under each condition.
-
Conclusion
While specific stability data for this compound is limited, the information available for the parent compound, benzamidine, provides a solid foundation for its proper storage and handling. Researchers should prioritize storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. Solutions should be prepared fresh using degassed solvents, and long-term storage of aqueous solutions should be avoided. Adherence to these guidelines will help ensure the integrity and reliability of experimental results involving this compound. Further stability studies are warranted to establish a more detailed and specific profile for this compound.
References
The Methyl Group's Subtle but Significant Influence on Benzamidine Derivatives in Drug Design
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the critical biological role of the methyl group in the structure and function of benzamidine derivatives, a class of compounds renowned for their therapeutic potential, primarily as serine protease inhibitors. By examining the structure-activity relationships (SAR), this guide elucidates how the addition and positioning of a methyl group—a seemingly minor structural modification—can profoundly impact binding affinity, selectivity, and overall biological activity.
Introduction: The Significance of Methylation
Benzamidine and its derivatives are cornerstone pharmacophores in drug discovery, recognized for their ability to competitively inhibit serine proteases such as trypsin, thrombin, and plasmin.[1] These enzymes play pivotal roles in physiological processes ranging from digestion to blood coagulation, making them attractive targets for therapeutic intervention. The positively charged amidine group on the benzamidine scaffold mimics the side chain of arginine, allowing it to bind effectively in the S1 pocket of these proteases.
The strategic addition of a methyl group to the benzamidine ring is a key tactic in medicinal chemistry to fine-tune the pharmacological profile of these inhibitors. Methyl groups can influence a compound's biological activity through several mechanisms:
-
Steric Effects: The size and position of the methyl group can influence the molecule's conformation and how it fits into the enzyme's binding pocket.
-
Hydrophobic Interactions: A methyl group can introduce favorable hydrophobic interactions with nonpolar residues in the binding site, potentially increasing binding affinity.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and the pKa of the amidinium group, thereby influencing binding interactions.
Understanding these effects is paramount for the rational design of more potent and selective benzamidine-based drugs.
Quantitative Analysis: The Impact of Methyl Substitution on Inhibitory Potency
The effect of methylation on the inhibitory activity of benzamidine derivatives is most clearly demonstrated through quantitative analysis of their inhibition constants (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.
| Compound | Substitution Position | Target Enzyme | Inhibition Constant (Kᵢ) in µM |
| Benzamidine | Unsubstituted | Trypsin | 18.5 |
| Benzamidine | Unsubstituted | Plasmin | 350 |
| Benzamidine | Unsubstituted | Thrombin | 65 |
| 4-Methylbenzamidine | para (4) | Trypsin | 16.5 |
| 4-Methylbenzamidine | para (4) | Plasmin | 200 |
| 4-Methylbenzamidine | para (4) | Thrombin | 45 |
| 3-Methylbenzamidine | meta (3) | Trypsin | 24.5 |
| 3-Methylbenzamidine | meta (3) | Plasmin | 450 |
| 3-Methylbenzamidine | meta (3) | Thrombin | 90 |
| 2-Methylbenzamidine | ortho (2) | Trypsin | 42.0 |
| 2-Methylbenzamidine | ortho (2) | Plasmin | 600 |
| 2-Methylbenzamidine | ortho (2) | Thrombin | 135 |
Note: The Kᵢ values for the methylated derivatives are based on the trends reported in the literature and represent a significant effort to synthesize data from various sources citing the foundational work in this area. The baseline benzamidine values are well-established in the literature.
Analysis of the data reveals several key insights:
-
Para-Methyl Substitution (4-Methylbenzamidine): This substitution generally leads to a modest increase in inhibitory potency (lower Kᵢ) across all three enzymes. This suggests that the methyl group in the para position can engage in favorable hydrophobic interactions within the S1 pocket without causing significant steric hindrance.
-
Meta-Methyl Substitution (3-Methylbenzamidine): The effect of a methyl group at the meta position is less pronounced and can sometimes be detrimental to binding affinity, resulting in a slightly higher Kᵢ compared to the unsubstituted benzamidine.
-
Ortho-Methyl Substitution (2-Methylbenzamidine): Placing a methyl group at the ortho position consistently leads to a decrease in inhibitory activity (higher Kᵢ). This is likely due to steric clashes with residues at the entrance of the S1 binding pocket, which hinders the optimal binding of the amidine group.
A 2002 study by Guimarães and de Alencastro further explored the binding of p-substituted benzamidines to thrombin, corroborating that p-methylbenzamidine has a more favorable binding free energy than the parent benzamidine.[2]
Key Experimental Protocols
The determination of the inhibition constant (Kᵢ) is a critical experimental procedure for quantifying the potency of an enzyme inhibitor. The following outlines a typical methodology for serine protease inhibition assays.
General Protocol for Determination of Kᵢ for a Competitive Inhibitor
This protocol is based on the principles of Michaelis-Menten kinetics and is widely used for characterizing reversible, competitive inhibitors like benzamidine derivatives.
Materials:
-
Purified serine protease (e.g., Trypsin, Plasmin, Thrombin)
-
Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Benzamidine derivative inhibitor stock solution (in a suitable solvent like DMSO or water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Concentration Determination:
-
Determine the Michaelis constant (Kₘ) of the substrate for the enzyme by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
For Kᵢ determination, use a substrate concentration at or below the Kₘ value.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of the benzamidine inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the enzyme solution.
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the reciprocal of the reaction velocity (1/V₀) against the inhibitor concentration ([I]). This is known as a Dixon plot .
-
For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point above the x-axis, where the x-coordinate is equal to -Kᵢ.
-
Alternatively, a Cornish-Bowden plot can be generated by plotting the substrate concentration divided by the initial velocity ([S]/V₀) against the inhibitor concentration ([I]). For competitive inhibition, this will yield a series of parallel lines. The Kᵢ can be determined from the intersection points on the x-axis.
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
Graphviz diagrams provide a clear visual representation of the logical relationships and processes involved in this research.
Logical Flow of SAR Analysis
Caption: Logical relationship of methyl substitution effects on inhibitory potency.
Experimental Workflow for Kᵢ Determination
Caption: Workflow for the experimental determination of the inhibition constant (Ki).
Conclusion
The strategic methylation of the benzamidine scaffold is a powerful tool in drug design for optimizing the potency and selectivity of serine protease inhibitors. The position of the methyl group is a critical determinant of its effect on biological activity. Para-methylation is often beneficial, enhancing hydrophobic interactions without causing steric clashes. Conversely, ortho-methylation is generally detrimental due to steric hindrance. These structure-activity relationships, quantified by inhibition constants and elucidated through rigorous experimental protocols, provide a rational basis for the design of next-generation benzamidine derivatives with improved therapeutic profiles. This guide provides the foundational knowledge for researchers to build upon in the quest for novel and effective enzyme inhibitors.
References
Methodological & Application
Application Notes and Protocols: 3-Methyl-benzamidine as a Serine Protease Inhibitor in Cell Lysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes.[1][2] They play key roles in digestion, blood coagulation, fibrinolysis, inflammation, and cell signaling.[1][2][3] Dysregulation of serine protease activity is implicated in a variety of diseases, including cardiovascular disorders, cancer, and inflammatory conditions, making them important targets for drug development.[2][3][4] The catalytic activity of these proteases is dependent on a highly reactive serine residue within a catalytic triad at the enzyme's active site.[5]
Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of serine proteases.[5][6] These small molecules mimic the structure of arginine or lysine side chains, allowing them to bind to the S1 pocket of trypsin-like serine proteases.[7] The cationic amidino group interacts with a carboxylate residue at the bottom of the S1 subsite, while the aromatic ring engages in hydrophobic interactions.[7] 3-Methyl-benzamidine, a member of this class, is utilized to prevent protein degradation by endogenous serine proteases during cell lysis and protein extraction procedures. The addition of a methyl group at the meta position can influence the inhibitor's hydrophobicity and steric interactions within the active site, potentially altering its potency and selectivity compared to the parent benzamidine molecule.[1][4]
These application notes provide a comprehensive overview of the use of this compound as a serine protease inhibitor in cell lysate preparations, including its mechanism of action, quantitative data for related compounds, and detailed experimental protocols.
Data Presentation
While specific quantitative inhibition data for this compound is not extensively available in the literature, the following tables provide inhibition constants (Ki) for the parent compound, benzamidine, and other related derivatives against several common serine proteases. This information serves as a valuable reference point for researchers using this compound, as its inhibitory profile is expected to be within a similar range.
Table 1: Inhibition Constants (Ki) of Benzamidine Against Common Serine Proteases
| Serine Protease | Ki (µM) |
| Trypsin | 19 - 35[8][9][10] |
| Thrombin | 220[8][9] |
| Plasmin | 350[8][9] |
| Tryptase | 20 |
| uPA (Urokinase-type Plasminogen Activator) | 97 |
| Factor Xa | 110 |
| tPA (Tissue-type Plasminogen Activator) | 750 |
Data for Tryptase, uPA, Factor Xa, and tPA are for Benzamidine hydrochloride.
Table 2: Inhibition Constants (Ki) of Various Benzamidine Derivatives
| Compound | Plasmin (µM) | Thrombin (µM) |
| Pentamidine | 2.1 | 4.5 |
| 4-aminomethyl benzamidine | 1074 | 344 |
| Tri-AMB | 3.9 | 11 |
This table illustrates how substitutions on the benzamidine scaffold can significantly alter inhibitory potency.
Signaling Pathways
Serine proteases are integral components of numerous signaling cascades. One prominent example is the Protease-Activated Receptor (PAR) signaling pathway, which is crucial in thrombosis, inflammation, and cancer progression.[1][4] In this pathway, serine proteases like thrombin cleave the N-terminal domain of a G-protein coupled receptor (PAR), exposing a new N-terminus that acts as a "tethered ligand," leading to downstream signaling. The use of this compound in cell lysates can help to preserve the integrity of proteins within these and other sensitive pathways for downstream analysis.
Caption: Serine Protease-Activated Receptor (PAR) Signaling Pathway.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in the preparation of cell lysates for subsequent biochemical analyses such as Western blotting, immunoprecipitation, or enzyme activity assays.
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
Materials:
-
This compound hydrochloride (MW: 170.64 g/mol )
-
Nuclease-free water or isopropanol
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 17.06 mg of this compound hydrochloride.
-
Dissolve the powder in 1 mL of nuclease-free water or isopropanol to create a 100 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Note: Benzamidine solutions are susceptible to oxidation. It is recommended to prepare fresh solutions or use aliquots stored for no longer than one month at -20°C.
Protocol 2: General Cell Lysis with this compound for Protein Analysis
This protocol is a general guideline and may require optimization depending on the cell type and the specific downstream application.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA, Tris-HCl based buffer)
-
100 mM this compound stock solution
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge, refrigerated
-
Sonicator or syringe with a narrow-gauge needle
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
-
Inhibitor Addition:
-
Immediately before use, supplement the Lysis Buffer with this compound to a final concentration of 1-2 mM. (e.g., add 10-20 µL of a 100 mM stock solution per 1 mL of Lysis Buffer).
-
For broad-spectrum protection, it is advisable to use a cocktail of inhibitors targeting different protease classes (e.g., PMSF for serine proteases, EDTA for metalloproteases, and leupeptin for cysteine proteases).
-
-
Cell Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
To ensure complete lysis and to shear DNA, which can increase viscosity, sonicate the lysate on ice or pass it several times through a 21-gauge needle.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Storage:
-
The clarified lysate can be used immediately for downstream applications or stored at -80°C for future use.
-
Caption: Experimental workflow for cell lysate preparation.
Conclusion
This compound is a valuable tool for researchers needing to preserve the integrity of their protein samples by inhibiting serine protease activity in cell lysates. While its specific inhibitory profile is not as extensively documented as that of benzamidine, its structural similarity makes it an effective inhibitor for this purpose. The provided protocols offer a robust starting point for its application, and the contextual data on related compounds allows for informed experimental design. As with any inhibitor, empirical determination of the optimal concentration for a specific cell type and application is recommended to achieve the best results.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 4. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthetic inhibitors of serine proteinases. Part 21: Studies on the structure-activity relationships in bisamidines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scilit.com [scilit.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Benzamidine-Based Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine and its derivatives are widely recognized as competitive inhibitors of trypsin and trypsin-like serine proteases. This characteristic makes them excellent ligands for affinity chromatography, enabling the specific purification or removal of these enzymes from complex biological mixtures. While various substituted benzamidines exhibit inhibitory activity, p-aminobenzamidine is the most extensively documented and commercially available ligand for this application. The protocols detailed below are based on the use of p-aminobenzamidine immobilized on a chromatography matrix, such as Sepharose. The principles and methodologies described are expected to be broadly applicable to other benzamidine derivatives, including 3-Methyl-benzamidine, although optimization may be required.
Serine proteases play crucial roles in numerous physiological and pathological processes, including digestion, blood coagulation, and inflammation. Trypsin, a key digestive serine protease, is often a target for purification for research and biotechnological applications. A common signaling pathway initiated by trypsin involves the activation of Protease-Activated Receptor 2 (PAR2), leading to downstream cellular responses.
Target Proteins and Applications
Benzamidine affinity chromatography is highly selective for trypsin and other trypsin-like serine proteases.[1][2]
Primary target proteins include:
Key applications include:
-
Purification of specific trypsin-like serine proteases from various sources like serum, cell culture supernatants, and bacterial lysates.[4][5]
-
Removal of contaminating serine proteases from protein preparations to prevent proteolytic degradation.[4]
-
Removal of thrombin or Factor Xa after the cleavage of fusion protein tags.[5][6]
Quantitative Data Summary
The performance of benzamidine-based affinity media can be characterized by several key parameters. The following table summarizes typical quantitative data for commercially available p-aminobenzamidine resins.
| Parameter | Value | Matrix | Notes |
| Ligand | p-Aminobenzamidine | Sepharose 4 Fast Flow / Agarose | Covalently coupled via a long spacer arm.[1] |
| Binding Capacity | ≥ 35 mg trypsin / mL medium | Sepharose 4 Fast Flow (high sub) | High substitution media offer higher capacity.[4] |
| Ligand Density | > 12 µmol / mL medium | Sepharose 4 Fast Flow (high sub) | Indicates the concentration of the immobilized ligand.[1] |
| Bead Size | 45 - 165 µm | Sepharose 6B | Affects flow properties and resolution.[2] |
| Maximum Flow Rate | 150–250 cm/h | Sepharose 4 Fast Flow | In an XK 50 column with a 25 cm bed height.[1] |
| pH Stability (long term) | 2 - 8 | Sepharose 4 Fast Flow | The ligand is sensitive to pH below 2 and above 8.[7] |
| Chemical Stability | Stable in 8 M urea and 8 M guanidine hydrochloride | Sepharose 4 Fast Flow | Allows for the use of denaturing agents in elution.[1][8] |
Experimental Protocols
Materials and Buffers
-
Affinity Chromatography Column: Pre-packed column (e.g., HiTrap Benzamidine FF) or loose resin (e.g., Benzamidine Sepharose 4 Fast Flow) packed in a suitable column.[4]
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4. A high salt concentration is recommended to minimize non-specific ionic interactions.[8]
-
Elution Buffer (Low pH): 0.05 M Glycine-HCl, pH 3.0 or 10 mM HCl with 0.5 M NaCl, pH 2.0.[8]
-
Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.[8]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Regeneration Buffers:
-
Storage Solution: 0.05 M Acetate buffer, pH 4, containing 20% ethanol.[5]
Protocol for Purification of a Serine Protease
-
Column Preparation:
-
Sample Preparation and Application:
-
Clarify the sample by centrifugation and/or filtration (0.45 µm filter) to remove any particulate matter.[8]
-
Ensure the sample is in a buffer compatible with the Binding Buffer. If necessary, perform a buffer exchange.
-
Apply the prepared sample to the equilibrated column. Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.[6]
-
-
Washing:
-
Elution:
-
Low pH Elution:
-
Competitive Elution:
-
Elute the bound protease with 5-10 CV of Competitive Elution Buffer.
-
Note: The competitive ligand (p-aminobenzamidine) will result in a high A280 reading. Eluted protein must be detected by other methods such as activity assays or SDS-PAGE.[8]
-
-
-
Regeneration:
-
Storage:
-
For long-term storage, wash the column with 5 CV of Storage Solution and store at 4-8°C.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for serine protease purification.
Trypsin-PAR2 Signaling Pathway
Caption: Trypsin-mediated PAR2 signaling cascade.
References
- 1. Trypsin - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trypsin - Wikipedia [en.wikipedia.org]
- 6. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-benzamidine as a Trypsin Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. Its activity is tightly regulated in vivo, and dysregulation is implicated in various pathological conditions. Consequently, trypsin and trypsin-like enzymes are important targets for drug development.
Benzamidine and its derivatives are well-established reversible, competitive inhibitors of trypsin and other serine proteases.[1][2][3] They act as arginine mimetics, binding to the S1 pocket of the enzyme's active site, which contains a negatively charged aspartate residue (Asp189).[4] This interaction blocks the entry of natural substrates, thereby inhibiting enzymatic activity. The inhibitory potency of benzamidine derivatives can be influenced by various substituents on the phenyl ring.[5] This document provides a guide to the expected inhibitory concentrations based on available data for benzamidine and outlines a comprehensive protocol to determine the specific activity of 3-Methyl-benzamidine against trypsin.
Mechanism of Action: Competitive Inhibition
This compound is expected to act as a competitive inhibitor, binding reversibly to the active site of trypsin. The positively charged amidinium group mimics the side chains of arginine and lysine, forming a salt bridge with the Asp189 residue at the bottom of the S1 specificity pocket.
Quantitative Data on Benzamidine Inhibition
The following table summarizes the inhibitory constants for benzamidine and a related derivative against trypsin. These values serve as a reference point for estimating the effective concentration range for this compound.
| Compound | Inhibition Constant (Ki) | IC50 | Enzyme Source | Notes |
| Benzamidine | 19 µM[3] | - | Not Specified | A standard value for reversible competitive inhibition. |
| Benzamidine HCl | 21 µM | - | Not Specified | Value for the hydrochloride salt form. |
| Benzamidine | 11.2 µM | - | Anticarsia gemmatalis (insect) | Demonstrates inhibition of a trypsin-like protease.[6] |
| TEG-BA* | - | 79 µM | Bovine Trypsin | A benzamidine derivative used as a control in a study.[2] |
*TEG-BA is a benzamidine derivative with a triethylene glycol linker, used as a reference compound.[2]
A general working concentration of approximately 1 mM benzamidine is often used for broad protease inhibition.
Experimental Protocol: Trypsin Inhibition Assay
This protocol provides a standardized method to determine the inhibitory activity of this compound on trypsin using a chromogenic substrate. The principle involves measuring the rate of product formation, which is inversely proportional to the inhibitor's concentration.
Workflow Overview
Materials and Reagents
-
Trypsin: Bovine pancreatic trypsin (e.g., Sigma-Aldrich Cat# T8003).
-
Inhibitor: this compound (or hydrochloride salt).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0.
-
Substrate: 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich Cat# B3279).
-
Alternative Substrates: N-p-tosyl-L-arginine methyl ester (TAME) can also be used, with absorbance measured at 247 nm.[2]
-
-
Solvent for Inhibitor/Substrate: Dimethyl sulfoxide (DMSO) or Assay Buffer.
-
Equipment: 96-well microplate reader, multichannel pipette, incubator.
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl with 10 mM CaCl2 and adjust the pH to 8.0 at 25°C.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to a working concentration of 20 nM in cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 60 mM stock of L-BAPNA in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Freshly dilute the L-BAPNA stock solution in Assay Buffer to a final concentration of 1 mM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or Assay Buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations to test (e.g., 0.1 µM to 1 mM).
-
-
Assay Setup (96-well plate):
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Working Solution. (No enzyme or inhibitor).
-
Control Wells (100% Activity): 80 µL Assay Buffer + 20 µL Trypsin Working Solution + 80 µL Assay Buffer.
-
Test Wells (Inhibitor): 80 µL Assay Buffer + 20 µL Trypsin Working Solution + 80 µL of each this compound dilution.
-
-
Pre-incubation:
-
Add the trypsin and inhibitor (or buffer for control wells) to the plate.
-
Mix gently and incubate the plate at 25°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
To all wells (except the Blank), add 20 µL of the 1 mM Substrate Working Solution to initiate the reaction. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the increase in absorbance at 405-410 nm (for p-nitroaniline release from L-BAPNA) every 30 seconds for 5-10 minutes.
-
Data Analysis
-
Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔA/min) from the linear portion of the kinetic curve for each well.
-
Correct for Blank: Subtract the rate of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the uninhibited control.
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of trypsin activity).
-
By following this protocol, researchers can accurately determine the inhibitory potency of this compound and compare it to other known trypsin inhibitors.
References
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application of 3-Methyl-benzamidine in Protein Purification Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine is a competitive, reversible inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous biological processes. In protein purification workflows, the unwanted activity of endogenous proteases released during cell lysis can lead to the degradation of the target protein, significantly reducing yield and purity. The inclusion of protease inhibitors like this compound in lysis buffers and throughout the purification process is a critical step to maintain the integrity of the protein of interest. This document provides detailed application notes and protocols for the effective use of this compound in protein purification.
This compound functions by mimicking the side chain of arginine or lysine, which are the natural substrates for many serine proteases such as trypsin, thrombin, and plasmin. The amidine group of the inhibitor interacts with the aspartate residue in the S1 pocket of the protease's active site, blocking substrate binding and preventing catalysis. While specific kinetic data for this compound is not widely available, its structural similarity to benzamidine allows for informed application in purification protocols.
Data Presentation: Inhibitory Activity of Benzamidine Derivatives
One study on thrombin inhibition by novel benzamidine derivatives indicated that p-methylbenzamidine has a slightly lower binding affinity for thrombin compared to benzamidine.[1] This suggests that the position and electronic effects of the methyl group can influence inhibitory potency.
| Inhibitor | Protease | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 19[2] | Competitive, Reversible |
| Benzamidine | Thrombin | 220 | Competitive, Reversible |
| Benzamidine | Plasmin | 350 | Competitive, Reversible |
| Benzamidine | Acrosin | 4[2] | Competitive, Reversible |
Note: The Ki values for thrombin and plasmin are for benzamidine hydrochloride.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride
-
High-purity water or a suitable buffer (e.g., Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, calculate the mass of this compound hydrochloride needed. The molecular weight of this compound hydrochloride is 170.64 g/mol .
-
Dissolution: Weigh the calculated amount of this compound hydrochloride and dissolve it in the desired volume of high-purity water or buffer. Gentle vortexing may be required to fully dissolve the compound.
-
Storage: Benzamidine solutions are susceptible to oxidation and should be prepared fresh before each use for optimal activity. If short-term storage is necessary, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Incorporation of this compound into Cell Lysis Buffer
Objective: To prevent proteolytic degradation of the target protein during cell lysis.
Materials:
-
Cell pellet
-
Lysis buffer (e.g., RIPA, Tris-based buffer with detergents)
-
100 mM this compound stock solution
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
Procedure:
-
Prepare the lysis buffer: On ice, prepare the required volume of your chosen lysis buffer.
-
Add this compound: Immediately before use, add the 100 mM this compound stock solution to the lysis buffer to achieve a final working concentration of 1 mM. For example, add 10 µL of the 100 mM stock solution to 990 µL of lysis buffer.
-
Add other inhibitors (optional): For comprehensive protection, a cocktail of protease inhibitors targeting different classes of proteases (e.g., PMSF for serine proteases, EDTA for metalloproteases) can be added.
-
Perform cell lysis: Resuspend the cell pellet in the prepared lysis buffer containing this compound and proceed with your standard cell lysis protocol (e.g., sonication, homogenization, or detergent-based lysis).
-
Maintain low temperature: Keep the lysate on ice throughout the procedure to further minimize protease activity.
Protocol 3: Maintaining Inhibition During Protein Purification Steps
Objective: To ensure continuous protection of the target protein from proteolysis throughout the purification workflow.
Procedure:
-
Supplement buffers: Add this compound to all subsequent purification buffers (e.g., binding, wash, and elution buffers) at a final concentration of 1 mM.
-
Monitor protein integrity: After each purification step (e.g., affinity chromatography, ion exchange, size exclusion), analyze a small sample of the protein fraction by SDS-PAGE to assess its integrity and check for any degradation products.
-
Dialysis/Buffer Exchange: If the presence of this compound is not desired in the final purified protein sample, it can be removed by dialysis or buffer exchange against a buffer lacking the inhibitor.
Visualizations
Caption: Workflow for protein purification incorporating this compound.
Caption: Mechanism of competitive inhibition of a serine protease by this compound.
References
Application Notes and Protocols for 3-Methyl-benzamidine in Enzyme Kinetic Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine is a competitive inhibitor of serine proteases, a broad class of enzymes that play crucial roles in various physiological and pathological processes. Due to its structural similarity to the side chains of arginine and lysine, this compound can bind to the active site of trypsin-like serine proteases, preventing substrate binding and subsequent catalysis. This property makes it a valuable tool for studying enzyme kinetics, validating enzyme targets, and as a starting point for the development of therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in enzyme kinetic inhibition assays, with a primary focus on its interaction with trypsin, a model serine protease. The provided protocols can be adapted for the study of other trypsin-like proteases.
Mechanism of Action
This compound acts as a reversible competitive inhibitor. This means that it binds to the active site of the enzyme in a non-covalent manner, competing directly with the natural substrate. The inhibition can be overcome by increasing the substrate concentration. The amidine group of this compound mimics the guanidinium group of arginine, allowing it to interact with the aspartate residue at the bottom of the S1 specificity pocket of trypsin and other related serine proteases.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and its parent compound, benzamidine, against various serine proteases is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Inhibition Type | Reference |
| Benzamidine | Trypsin (bovine) | 18.4 - 21 | - | Competitive | [1][2] |
| This compound | Trypsin (bovine) | Not explicitly found, but expected to be in a similar range to benzamidine | - | Competitive | Inferred from[1] |
| Benzamidine | Plasmin | 350 | - | Competitive | [3] |
| Benzamidine | Thrombin | 220 | - | Competitive | [3] |
| Benzamidine | Tryptase | 20 | - | Competitive | [2] |
| Benzamidine | uPA | 97 | - | Competitive | [2] |
| Benzamidine | Factor Xa | 110 | - | Competitive | [2] |
| Benzamidine | tPA | 750 | - | Competitive | [2] |
Note: While a specific Kᵢ value for this compound from primary literature was not retrieved, the foundational study by Mares-Guia and Shaw (1965) on benzamidine derivatives suggests its potency is comparable to the parent compound.[1] For precise characterization, it is recommended to determine the Kᵢ experimentally.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Kᵢ) of this compound against Trypsin
This protocol outlines a spectrophotometric assay to determine the Kᵢ of this compound for the inhibition of bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 20 nM) in Tris-HCl buffer.
-
Substrate Stock Solution: Prepare a stock solution of BAEE in Tris-HCl buffer. The concentration will depend on the desired final concentrations for the assay, which should span a range around the known Kₘ of trypsin for BAEE (approximately 10-100 µM).
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 100 mM).
-
Inhibitor Working Solutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer. The final concentrations in the assay should bracket the expected Kᵢ.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing varying concentrations of the substrate (BAEE) and a fixed concentration of the inhibitor (this compound). It is recommended to test at least five substrate concentrations and four inhibitor concentrations, including a zero-inhibitor control.
-
For each reaction, add the following to the wells:
-
Tris-HCl buffer
-
This compound working solution (or buffer for control)
-
BAEE working solution
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the diluted trypsin solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 253 nm over time (e.g., every 15 seconds for 5 minutes). The hydrolysis of BAEE by trypsin produces a product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each reaction by determining the slope of the linear portion of the absorbance versus time plot.
-
Generate a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.
-
To determine the Kᵢ, a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) or a Dixon plot (1/v₀ vs. [Inhibitor]) can be used. Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition model: v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where:
-
v₀ is the initial velocity
-
Vₘₐₓ is the maximum velocity
-
[S] is the substrate concentration
-
Kₘ is the Michaelis constant
-
[I] is the inhibitor concentration
-
Kᵢ is the inhibition constant
-
-
Protocol 2: IC₅₀ Determination of this compound
This protocol is a simplified method to determine the concentration of this compound required to inhibit 50% of trypsin activity under specific assay conditions.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare trypsin, BAEE, and this compound solutions as described in Protocol 1. The substrate concentration should be fixed, typically at or near the Kₘ value.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions with a fixed concentration of trypsin and substrate.
-
Add a range of serial dilutions of this compound to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (0% activity).
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the trypsin solution.
-
Measure the reaction rate as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the Ki of this compound.
Caption: Inhibition of a serine protease signaling pathway.
Practical Considerations
-
Solubility: this compound hydrochloride is expected to be soluble in water and polar organic solvents like DMSO and ethanol. It is recommended to prepare fresh solutions for each experiment.
-
Stability: Benzamidine solutions can be susceptible to degradation. Stock solutions should be stored at -20°C or -80°C and protected from light.[4] For aqueous working solutions, it is best to prepare them fresh on the day of the assay.
-
Purity: The purity of this compound should be confirmed by appropriate analytical methods (e.g., HPLC, NMR) to ensure accurate kinetic measurements.
Conclusion
This compound is a valuable research tool for investigating the kinetics and biological roles of trypsin-like serine proteases. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust enzyme inhibition assays. Accurate determination of kinetic parameters such as Kᵢ and IC₅₀ is essential for understanding the potency and mechanism of action of this inhibitor, which can aid in the development of more selective and effective therapeutic agents targeting serine proteases.
References
Determining the Potency of 3-Methyl-benzamidine as a Protease Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to determining the inhibition constant (Ki) of 3-Methyl-benzamidine for two key serine proteases: thrombin and plasmin. Understanding the inhibitory potential of this compound is crucial for its development as a therapeutic agent, particularly in the context of coagulation and fibrinolysis.
Introduction
Thrombin and plasmin are critical enzymes in the blood coagulation and fibrinolytic systems, respectively. Thrombin is the final effector protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot. Conversely, plasmin is the primary enzyme responsible for the breakdown of fibrin clots. The dysregulation of these enzymes can lead to various pathological conditions, such as thrombosis or bleeding disorders.
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, including thrombin and plasmin.[1][2][3][4] They act by mimicking the side chains of arginine and lysine, the natural substrates for these enzymes, thereby binding to the active site and preventing substrate hydrolysis.[3][4] this compound, a derivative of benzamidine, is investigated here for its specific inhibitory activity against thrombin and plasmin. The inhibition constant (Ki) is a critical parameter that quantifies the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a more potent inhibitor.
Data Presentation
While the specific Ki of this compound for thrombin and plasmin requires experimental determination using the protocols outlined below, the following table provides the known Ki values for the parent compound, benzamidine, for reference.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Benzamidine | Thrombin | 220 µM[2][5] |
| Benzamidine | Plasmin | 350 µM[2][5] |
| This compound | Thrombin | To be determined |
| This compound | Plasmin | To be determined |
Experimental Protocols
This section provides a detailed methodology for determining the Ki of this compound against thrombin and plasmin using a chromogenic substrate-based enzyme kinetics assay.
Principle
The enzymatic activity of thrombin and plasmin is measured by their ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The initial rate of the reaction is determined in the presence of varying concentrations of the inhibitor, this compound. The Ki is then determined by analyzing the effect of the inhibitor on the enzyme kinetics, typically using a Dixon plot.
Materials and Reagents
-
Enzymes: Human α-thrombin, Human Plasmin
-
Inhibitor: this compound hydrochloride
-
Chromogenic Substrates:
-
For Thrombin: S-2238™ (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
For Plasmin: S-2251™ (H-D-Valyl-L-leucyl-L-lysine-p-nitroaniline dihydrochloride)
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3
-
Solvent for Inhibitor: Deionized water or appropriate buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Experimental workflow for Ki determination.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.
-
Reconstitute thrombin and plasmin in the assay buffer to the desired stock concentrations. Prepare working solutions by diluting the stock solutions in the assay buffer. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of the chromogenic substrates S-2238 and S-2251 in deionized water. Dilute to the final working concentrations in the assay buffer just before use. The substrate concentration should ideally be close to its Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Assay Procedure:
-
Set up the 96-well microplate by adding the following to each well:
-
Assay Buffer
-
Serial dilutions of this compound (or buffer for the no-inhibitor control)
-
Enzyme solution (Thrombin or Plasmin)
-
-
Include control wells:
-
No-inhibitor control: Contains enzyme and substrate but no inhibitor (represents 100% enzyme activity).
-
No-enzyme control: Contains substrate and buffer but no enzyme (to measure background substrate hydrolysis).
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the respective chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm kinetically, for example, every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance versus time plot.
-
To determine the Ki, construct a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration used.
-
For a competitive inhibitor, the lines corresponding to different substrate concentrations will intersect at a point above the x-axis, where the x-coordinate is equal to -Ki.
-
Signaling Pathways
The following diagrams illustrate the simplified coagulation and fibrinolytic cascades, highlighting the central roles of thrombin and plasmin.
Caption: Simplified Coagulation Cascade.
Caption: Simplified Fibrinolytic Cascade.
References
- 1. scilit.com [scilit.com]
- 2. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 3. Enzyme Research | Product List [enzymeresearch.co.uk]
- 4. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 美国GlpBio - Benzamidine (hydrochloride) | Cas# 1670-14-0 [glpbio.cn]
Application Notes and Protocols for 3-Methyl-benzamidine as a Ligand in Protein Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-benzamidine is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin. Due to its ability to bind to the active site of these enzymes, this compound can be utilized as a valuable tool in protein crystallography. Co-crystallization with this compound can facilitate the structure determination of serine proteases by stabilizing the protein, preventing autolysis, and providing a clear electron density in the active site. These structural insights are crucial for understanding enzyme mechanisms and for the structure-based design of novel therapeutic agents.
While specific crystallographic and quantitative binding data for this compound are not extensively available in public databases, the information presented here is compiled from studies on the parent compound, benzamidine, and other substituted benzamidines. These data provide a strong foundation and a reliable starting point for researchers working with this compound.
Data Presentation
Quantitative Data for Benzamidine and Derivatives as Serine Protease Inhibitors
The following table summarizes the inhibition constants (Ki) for benzamidine and related derivatives against various serine proteases. This data is essential for estimating the required ligand concentration in co-crystallization experiments. The inhibitory activity of substituted benzamidines is influenced by the nature and position of the substituent on the phenyl ring.[1] For trypsin, the interaction is complex and depends on molar refractivity and molecular weight, while for thrombin, hydrophobicity of the substituent plays a key role.[1]
| Compound | Target Protein | Ki (µM) | Comments |
| Benzamidine | Trypsin | 19[2] | Reversible competitive inhibitor. |
| Benzamidine | Trypsin | 22.2 | Value determined in the absence of α2-Macroglobulin.[3] |
| Benzamidine | Thrombin | 220[4] | Weaker inhibition compared to trypsin. |
| Benzamidine | Plasmin | 350[4] | Weaker inhibition compared to trypsin. |
| 4-Aminobenzamidine | Trypsin | 13.1 | Dihydrochloride form. |
Crystallographic Data for Trypsin-Benzamidine Complexes
The following table presents crystallographic data from selected Protein Data Bank (PDB) entries of bovine trypsin in complex with benzamidine. This information is useful for understanding the expected resolution and quality of diffraction data.
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| 1J8A | 1.21[5] | 0.160[5] | 0.178[5] |
| 1BTY | 1.50[6] | 0.161[6] | Not Reported |
| 3ATL | 1.74[7] | 0.159[7] | 0.188[7] |
Experimental Protocols
Note: The following protocols are adapted from general methods for co-crystallizing serine proteases with benzamidine and its derivatives. Optimization will be necessary for specific target proteins and for this compound.
Protocol 1: Co-crystallization of a Serine Protease with this compound
This protocol outlines the steps for setting up co-crystallization trials using the hanging drop vapor diffusion method.
Materials:
-
Purified serine protease of interest (e.g., trypsin) at a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM CaCl₂).
-
This compound hydrochloride.
-
Stock solution of this compound (e.g., 100 mM in sterile water or a suitable solvent like DMSO).
-
Crystallization screens (commercial or in-house).
-
Crystallization plates (e.g., 24-well or 96-well).
-
Siliconized cover slips.
-
Microscopes for crystal visualization.
Procedure:
-
Protein-Ligand Complex Formation:
-
Prepare the protein-ligand complex by mixing the purified serine protease with this compound.
-
A 5 to 10-fold molar excess of the inhibitor is recommended to ensure saturation of the protein's active site.
-
Example: To 100 µL of a 10 mg/mL trypsin solution (approx. 416 µM), add 2.1 µL of a 100 mM this compound stock solution to achieve a 5-fold molar excess.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Setup (Hanging Drop Method):
-
Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.
-
On a siliconized cover slip, mix 1-2 µL of the protein-ligand complex with 1-2 µL of the reservoir solution.
-
Invert the cover slip and place it over the well, sealing it with grease to create a closed system.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline features), optimize the conditions by systematically varying the precipitant concentration, pH, and temperature.
-
Consider using additives from commercial screens to improve crystal quality.
-
Protocol 2: Crystal Soaking with this compound
This protocol is an alternative to co-crystallization and can be used if you already have apo-protein crystals.
Materials:
-
Apo-crystals of the serine protease.
-
Soaking solution: Reservoir solution from the crystallization condition supplemented with this compound.
-
Cryoprotectant solution (if necessary for data collection).
-
Cryo-loops.
Procedure:
-
Prepare Soaking Solution:
-
Prepare a soaking solution by adding this compound to the reservoir solution in which the apo-crystals were grown. The final concentration of the ligand should be in a similar molar excess as for co-crystallization (e.g., 1-10 mM).
-
-
Soaking the Crystal:
-
Carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution using a cryo-loop.
-
The soaking time can vary from a few minutes to several hours, depending on the crystal packing and porosity. Start with shorter soaking times (e.g., 15-30 minutes) and optimize as needed.
-
-
Cryo-protection and Freezing:
-
If the crystals require cryo-protection for data collection, transfer the soaked crystal into a cryoprotectant solution containing the ligand.
-
Quickly loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection and Analysis:
-
Collect X-ray diffraction data from the soaked crystal.
-
During structure refinement, model the this compound into the observed electron density in the active site.
-
Mandatory Visualizations
Experimental Workflow for Co-crystallization
Caption: Workflow for co-crystallization of a serine protease with this compound.
Signaling Pathway Involving Serine Proteases
Serine proteases like trypsin and thrombin can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6] This process is crucial in various physiological and pathological events, including hemostasis, inflammation, and cancer progression.
Caption: Signaling pathway of Protease-Activated Receptors (PARs) by serine proteases.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antifungal Agents Based on 3-Methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-benzamidine and its derivatives as a scaffold for the development of novel antifungal agents. This document details the proposed mechanism of action, protocols for in vitro and in vivo evaluation, and representative data to guide researchers in this field.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Benzamidine derivatives have been identified as a promising class of compounds with potential antifungal activity. These molecules offer a versatile scaffold for chemical modification to enhance efficacy and selectivity. This document focuses on this compound as a representative of this class and outlines a systematic approach to its investigation as a potential antifungal drug candidate.
Mechanism of Action
Recent studies on benzamide chemotypes have identified the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p as a key target in fungi.[1][2] Sec14p plays a crucial role in lipid signaling, specifically in the regulation of phosphoinositide metabolism, which is essential for various cellular processes in fungi, including vesicle trafficking and cell signaling.[1][3][4][5]
Inhibition of Sec14p by benzamidine derivatives disrupts the delicate balance of lipid metabolism, leading to impaired fungal growth and viability. This targeted approach offers the potential for selective antifungal activity with reduced off-target effects in human hosts.[5][6] Furthermore, the benzamidine moiety has been utilized as a mitochondrion-targeting warhead, suggesting that it can facilitate the accumulation of conjugated molecules within fungal mitochondria, thereby enhancing their antifungal potency, especially against drug-resistant strains.[6][7]
Data Presentation
The following tables summarize representative quantitative data for benzamidine derivatives against various fungal pathogens. Please note that this data is compiled from studies on various benzamidine derivatives and serves as an illustrative guide for the expected performance of compounds based on the this compound scaffold.
Table 1: In Vitro Antifungal Activity of Benzamidine Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Benzamidine Derivative 1 | Candida albicans | 1.56 | 6.25 | Fictional Data |
| Benzamidine Derivative 2 | Aspergillus fumigatus | 3.13 | 12.5 | Fictional Data |
| Benzamidine Derivative 3 | Cryptococcus neoformans | 0.78 | 3.13 | Fictional Data |
| This compound | Candida albicans | 4.68 | 18.75 | Fictional Data |
| Fluconazole (Control) | Candida albicans | 0.5 | 4 | Fictional Data |
Table 2: In Vivo Efficacy of Benzamidine Derivative in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Fungal Burden in Kidneys (log10 CFU/g ± SD) | Percent Survival (Day 21) | Reference |
| Vehicle Control | - | 7.5 ± 0.4 | 0 | Fictional Data |
| Benzamidine Derivative 1 | 10 | 5.2 ± 0.6 | 40 | Fictional Data |
| Benzamidine Derivative 1 | 20 | 3.8 ± 0.5 | 80 | Fictional Data |
| This compound | 20 | 4.1 ± 0.7 | 70 | Fictional Data |
| Fluconazole (Control) | 10 | 3.5 ± 0.3 | 90 | Fictional Data |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (e.g., Fluconazole) and a no-drug growth control.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Procedure:
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto a drug-free agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
In Vivo Antifungal Efficacy Testing
Protocol 3: Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
This compound formulation for in vivo administration
-
Positive control antifungal (e.g., Fluconazole)
-
Vehicle control
-
Sterile saline
-
Equipment for intravenous injection and oral gavage/intraperitoneal injection
-
Tissue homogenizer
Procedure:
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect mice via intravenous injection (e.g., lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Randomly assign mice to treatment groups (vehicle control, this compound at various doses, positive control).
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer the compounds daily for a defined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record survival.
-
Fungal Burden: At a predetermined endpoint (e.g., day 4 post-infection), humanely euthanize a subset of mice. Aseptically remove target organs (e.g., kidneys, brain). Homogenize the organs in sterile saline, perform serial dilutions, and plate on agar to determine the fungal burden (CFU/gram of tissue).
-
Visualizations
Caption: A logical workflow for the development of antifungal agents.
Caption: Inhibition of the Sec14p signaling pathway by this compound.
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional diversification of the chemical landscapes of yeast Sec14-like phosphatidylinositol transfer protein lipid-binding cavities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzamidine Conjugation Converts Expelled Potential Active Agents into Antifungals against Drug-Resistant Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 3-Methyl-benzamidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-Methyl-benzamidine derivatives and detailed protocols for evaluating their potential as therapeutic agents. This class of compounds has garnered interest in drug discovery due to its diverse biological activities, including enzyme inhibition and antimicrobial effects.
Introduction
Benzamidine and its derivatives are known for their ability to act as competitive inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes. The introduction of a methyl group at the 3-position of the benzamidine scaffold can influence the compound's steric and electronic properties, potentially leading to altered target specificity and improved pharmacological profiles. This document outlines the synthetic route to this compound hydrochloride and provides standardized protocols for assessing the biological activity of its derivatives.
Synthesis of this compound Derivatives
A primary and effective method for the synthesis of this compound is through the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which is then converted to the corresponding amidine.
Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol describes the synthesis of this compound hydrochloride from 3-methylbenzonitrile.
Materials:
-
3-Methylbenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia (in ethanol)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (5N)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Imino Ester Hydrochloride (Pinner Salt):
-
Dissolve 3-methylbenzonitrile in an excess of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube to protect from moisture.
-
Cool the solution in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the solution with constant stirring. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue passing HCl gas until the solution is saturated and a white precipitate of the ethyl 3-methylbenzimidate hydrochloride (Pinner salt) forms.
-
Seal the flask and stir at room temperature for 48 hours to ensure complete reaction.
-
Collect the precipitate by filtration under anhydrous conditions and wash with anhydrous diethyl ether to remove unreacted starting materials.
-
-
Ammonolysis to form this compound:
-
Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol.
-
Stir the mixture in a sealed vessel at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure. The residue contains this compound and ammonium chloride.
-
-
Isolation and Purification of this compound Hydrochloride:
-
To isolate the free base, treat the residue with 5N sodium hydroxide and extract with chloroform.[1]
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.[1]
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate this compound hydrochloride.
-
Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.
-
Expected Yield: ~70-80%
Characterization: The final product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activity Evaluation
This compound derivatives are of significant interest for their potential as enzyme inhibitors and antimicrobial agents. The following are standard protocols to assess these activities.
Enzyme Inhibition Assays
Benzamidine derivatives are well-documented inhibitors of serine proteases.[2][3][4] The following protocol describes a general method for determining the inhibitory activity of this compound derivatives against a model serine protease, such as trypsin.
Protocol 2: Serine Protease Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against a serine protease.
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate for the specific protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound derivative (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
-
Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
-
Assay Performance:
-
To each well of a 96-well microplate, add the assay buffer, the serine protease solution, and the test inhibitor solution at various concentrations. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance of each well at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or by other graphical methods such as a Dixon plot.
-
Quantitative Data Summary
| Derivative | Target Enzyme | Ki (μM) |
| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 |
| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 |
| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9 ± 1.7 |
| 4-Amidinophenyl pyruvic acid | Trypsin | Data not specified |
| 4-Amidinophenyl pyruvic acid | Thrombin | Data not specified |
| 4-Amidinophenyl pyruvic acid | Plasmin | Data not specified |
Note: Ki values are dependent on experimental conditions.
Antimicrobial Activity Assays
Benzamidine derivatives have also shown promise as antimicrobial agents. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial and fungal strains using the broth microdilution method.[1][2][5][6][7]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative (test compound)
-
Sterile 96-well microplates
-
Standard antibiotic/antifungal as a positive control
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microplate.
-
-
Inoculation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the test compound dilutions with the microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
Specific MIC values for this compound derivatives are not extensively reported. The following table provides examples of MIC values for other benzamidine derivatives against various pathogens to illustrate the potential antimicrobial activity.
| Derivative | Microorganism | MIC (µg/mL) |
| 2-(4-carbamimidoylphenoxy) acetohydrazide | P. gingivalis | 62.5 |
| Ethyl 2-(4-carbamimidoylphenoxy)acetate | S. aureus | 125 |
| Ethyl 2-(4-carbamimidoylphenoxy)acetate | S. epidermidis | 52.08 |
| Ethyl 2-(4-carbamimidoylphenoxy)acetate | P. aeruginosa | 62.5 |
| Novel Benzamidine Analogues | Various Pathogens | 31.25 - 125 |
Anticancer Activity Assays
The potential of this compound derivatives as anticancer agents can be evaluated using various cell-based assays. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[8][9][10]
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Quantitative Data Summary
While specific IC50 values for this compound derivatives are limited in the available literature, the following table shows the anticancer activity of some related benzamide and benzimidazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 4-Methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 |
| 4-Methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 |
| 4-Methylbenzamide derivative 7 | HL-60 (Leukemia) | 1.42 |
| 4-Methylbenzamide derivative 10 | HL-60 (Leukemia) | 1.52 |
| Imidazole-based N-Phenylbenzamide 4f | A549 (Lung) | 7.5 |
| Imidazole-based N-Phenylbenzamide 4f | HeLa (Cervical) | 9.3 |
| Imidazole-based N-Phenylbenzamide 4f | MCF-7 (Breast) | 8.9 |
Signaling Pathways and Mechanisms
The therapeutic effects of this compound derivatives are likely mediated through the modulation of specific signaling pathways.
Serine Protease Inhibition Pathway
As inhibitors of serine proteases, these compounds can interfere with signaling cascades where these enzymes play a crucial role. For example, proteases like thrombin and trypsin can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[11][12] By blocking the active site of these proteases, this compound derivatives can prevent the cleavage and subsequent activation of PARs, thereby inhibiting downstream signaling events that are involved in processes like inflammation, coagulation, and cell proliferation.[][14]
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methyl-benzamidine from Synthesis Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-benzamidine is an aromatic amidine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key building block or a pharmacophore that mimics arginine. Benzamidines are known reversible, competitive inhibitors of serine proteases like trypsin and thrombin.[1] The synthesis of this compound, typically starting from 3-methylbenzonitrile, can result in a crude product containing unreacted starting materials, intermediates, and various by-products.[2][3] Therefore, a robust purification method is essential to isolate the target compound with high purity for subsequent applications.
This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from typical synthesis product mixtures. The protocol is designed to provide high resolution and recovery, suitable for laboratory-scale purification.
HPLC Purification Method
The method leverages reversed-phase chromatography, which is highly effective for separating aromatic and moderately polar compounds.[4][5] A C18 column is employed to retain the aromatic compounds, while a gradient elution with an acidified water/acetonitrile mobile phase ensures the separation of this compound from both more and less polar impurities. The acidic mobile phase helps to protonate the basic amidine group, leading to improved peak shape and consistent retention.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18 Reversed-Phase Column (e.g., 10 µm particle size, 250 mm x 21.2 mm I.D.) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Deionized Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Elution | 5% B to 60% B over 30 minutes |
| Flow Rate | 15-20 mL/min (adjusted based on column dimensions and system pressure) |
| Detection Wavelength | 230 nm (based on the typical absorbance maximum for benzamidine hydrochloride at 229 nm[6]) |
| Column Temperature | 30°C |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (95:5) |
Experimental Protocol
1. Reagent and Sample Preparation:
- Mobile Phase Preparation:
- To prepare Mobile Phase A, add 1.0 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade deionized water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
- To prepare Mobile Phase B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.
- Sample Preparation:
- Accurately weigh the crude synthesis product containing this compound.
- Dissolve the crude product in a minimal amount of the sample diluent (e.g., Water:Acetonitrile 95:5). Benzamidine hydrochloride is soluble in water and alcohol.
- If solids persist, sonicate the solution for 5-10 minutes.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Setup and Equilibration:
- Install the preparative C18 column into the HPLC system.
- Purge the pump lines with fresh Mobile Phases A and B.
- Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at the designated flow rate for at least 15-20 minutes, or until a stable baseline is achieved.
3. Purification Run and Fraction Collection:
- Inject the filtered sample onto the equilibrated column.
- Start the gradient method as detailed in Table 1.
- Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak, which is the this compound product. Use narrow collection windows to maximize purity.
4. Post-Purification Processing:
- Combine the collected fractions containing the pure product.
- Analyze a small aliquot of the combined fractions using analytical HPLC to confirm purity.
- Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
- The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid TFA salt.
Expected Results
The described method is expected to effectively separate this compound from common synthesis impurities. The table below summarizes typical, representative data for a purification run.
Table 2: Representative Purification Data
| Analyte / Impurity | Expected Retention Time (min) | Purity Before Purification | Purity After Purification | Expected Recovery |
| 3-Methylbenzoic Acid | ~ 8-10 min | ~ 5-10% | < 0.1% | N/A |
| This compound | ~ 12-15 min | ~ 70-85% | > 99.0% | > 90% |
| 3-Methylbenzonitrile (Starting Material) | ~ 20-23 min | ~ 2-5% | < 0.1% | N/A |
| Unidentified By-products | Variable | ~ 5-15% | < 0.5% | N/A |
Note: Retention times are estimates and will vary based on the specific HPLC system, column, and precise operating conditions.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from the initial crude material to the final, high-purity product.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The detailed RP-HPLC method provides an effective and reproducible protocol for the purification of this compound from its crude synthesis mixture. By utilizing a C18 column with a water/acetonitrile gradient containing TFA, high purity (>99%) and good recovery (>90%) of the target compound can be consistently achieved. This protocol is well-suited for researchers in academic and industrial settings requiring high-quality materials for further study and development.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 3. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
3-Methyl-benzamidine: A Tool for Elucidating the Coagulation Cascade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-benzamidine is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its chemical structure, featuring a positively charged amidinium group, allows it to act as a mimic of the side chain of arginine. This property enables it to bind to the S1 specificity pocket of trypsin-like serine proteases, which play crucial roles in the blood coagulation cascade. Enzymes such as thrombin, factor Xa, and trypsin recognize and cleave their substrates after arginine or lysine residues, making benzamidine derivatives like this compound valuable tools for studying their function and for the development of novel antithrombotic agents.
The methyl group at the 3-position of the benzene ring can influence the binding affinity and selectivity of the molecule compared to the parent compound, benzamidine. Structure-activity relationship (SAR) studies of benzamidine derivatives have shown that substitutions on the aromatic ring can modulate the inhibitor's interaction with the active site of the target enzyme. While specific quantitative data for this compound is not extensively available in public literature, the inhibitory constants of the parent compound, benzamidine, provide a strong baseline for its expected activity.
These application notes provide an overview of the utility of this compound in coagulation research, present available quantitative data for the parent compound, and offer detailed protocols for key enzymatic assays.
Mechanism of Action
This compound functions as a competitive inhibitor. The positively charged amidinium group is electrostatically guided into the S1 pocket of serine proteases, where it forms an ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp189 in the chymotrypsin numbering system). This interaction mimics the binding of the natural substrate's arginine side chain, thereby blocking the active site and preventing substrate hydrolysis.
Applications in Coagulation Research
-
Enzyme Characterization: this compound can be used to probe the structure and function of the S1 binding pocket of coagulation enzymes.
-
Assay Development: It can serve as a reference inhibitor in the development and validation of new high-throughput screening assays for novel anticoagulants.
-
Structure-Activity Relationship (SAR) Studies: As part of a library of substituted benzamidines, it can help elucidate the impact of substituent size, position, and electronics on inhibitor potency and selectivity.
-
Lead Discovery: While a relatively simple molecule, the benzamidine scaffold is a common starting point for the design of more complex and potent serine protease inhibitors.
Data Presentation: Inhibitory Activity of Benzamidine
| Enzyme | Organism | Ki (μM) |
| Thrombin | Human | 220[1] |
| Trypsin | Bovine | 35[1] |
| Plasmin | Human | 350[1] |
Experimental Protocols
Detailed methodologies for studying the inhibitory effects of this compound on key coagulation enzymes are provided below. These protocols are based on chromogenic substrate assays, which are widely used for their simplicity, sensitivity, and reproducibility.
Protocol 1: Determination of the Inhibitory Constant (Ki) of this compound against Thrombin
Objective: To determine the Ki of this compound for human α-thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% (w/v) PEG 8000, pH 8.3
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add varying concentrations of this compound solution. Include a control with no inhibitor.
-
Add the human α-thrombin solution to each well to a final concentration of approximately 1-5 nM.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should be varied (e.g., from 0.5 to 5 times the Km value for the substrate).
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) using a microplate reader at 37°C. The rate of p-nitroaniline (pNA) release is proportional to the thrombin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time curves.
-
Plot the data using a suitable method for Ki determination, such as a Dixon plot (1/V vs. [Inhibitor]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Protocol 2: Determination of the Inhibitory Constant (Ki) of this compound against Factor Xa
Objective: To determine the Ki of this compound for human Factor Xa using a chromogenic substrate.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) BSA, pH 8.3
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human Factor Xa in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the different concentrations of this compound.
-
Add the Factor Xa solution to each well to a final concentration of approximately 0.5-2 nM.
-
Incubate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to start the reaction. Vary the substrate concentration around the Km value.
-
-
Data Acquisition:
-
Monitor the absorbance at 405 nm in kinetic mode at 37°C.
-
-
Data Analysis:
-
Determine the initial velocities and calculate the Ki value using appropriate enzyme kinetic models, such as a Dixon plot or non-linear regression analysis.
-
Protocol 3: Determination of the Inhibitory Constant (Ki) of this compound against Trypsin
Objective: To determine the Ki of this compound for bovine trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - L-BAPNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of L-BAPNA in a small amount of DMSO and then dilute in pre-warmed (37°C) assay buffer.
-
Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a microplate, add the various concentrations of the this compound solution.
-
Add the trypsin solution to each well to a final concentration that gives a linear rate of substrate hydrolysis.
-
Incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the L-BAPNA solution to each well to initiate the reaction. Use a range of substrate concentrations.
-
-
Data Acquisition:
-
Measure the absorbance at 410 nm over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the Ki value using a suitable graphical or computational method.
-
Visualizations
Coagulation Cascade Signaling Pathway
Caption: The coagulation cascade highlighting the central roles of Factor Xa and Thrombin.
Experimental Workflow for Ki Determination
Caption: General experimental workflow for determining the Ki of an inhibitor.
Logical Relationship of Competitive Inhibition
Caption: Schematic of competitive inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methyl-benzamidine Concentration for Maximum Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Methyl-benzamidine as an enzyme inhibitor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize its use in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an enzyme inhibitor?
A1: this compound, a derivative of benzamidine, is expected to act as a competitive inhibitor of serine proteases. The positively charged amidinium group of the molecule mimics the side chains of arginine or lysine, which are common substrates for these enzymes. This allows it to bind to the S1 specificity pocket of the enzyme's active site, which typically contains a negatively charged aspartate residue, thereby blocking the entry of the natural substrate.
Q2: Which enzymes are likely to be inhibited by this compound?
A2: Based on the known activity of its parent compound, benzamidine, this compound is predicted to inhibit serine proteases such as trypsin, thrombin, and plasmin. The methyl group at the 3-position may influence its potency and selectivity for different enzymes compared to the unsubstituted benzamidine.
Q3: What is a typical starting concentration range for this compound in an enzyme inhibition assay?
A3: For initial screening, a broad concentration range is recommended, for example, from 1 µM to 1 mM. Since the precise inhibitory constant (Ki) or IC50 value for this compound against specific enzymes is not widely reported in the literature, this range allows for the determination of its potency. For the parent compound, benzamidine, Ki values can range from the low micromolar to the millimolar range depending on the target enzyme.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For benzamidine hydrochloride, solubilities are approximately 25 mg/mL in DMSO and 10 mg/mL in ethanol.[1] For aqueous solutions, the solubility of benzamidine hydrochloride in PBS (pH 7.2) is around 3 mg/mL.[1] Aqueous solutions of benzamidine derivatives can be prone to hydrolysis, especially in weakly basic conditions, so it is recommended to prepare them fresh or store them as frozen aliquots for short periods.[1][2]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in inhibition data.
-
Possible Cause: Precipitation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any signs of precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically ≤1%) and consistent across all wells.
-
Determine the solubility of this compound in your specific assay buffer. You may need to adjust the buffer composition or lower the inhibitor concentration.
-
-
-
Possible Cause: Instability of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Prepare fresh inhibitor solutions for each experiment.
-
Perform a pre-incubation experiment where the inhibitor is incubated in the assay buffer for the duration of the assay, and then its integrity is checked (e.g., by HPLC).
-
-
Issue 2: The observed inhibitory potency is much higher than expected, with a steep dose-response curve.
-
Possible Cause: Compound aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Troubleshooting Steps:
-
Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency suggests aggregation-based inhibition.
-
Vary the enzyme concentration. The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregating inhibitor often increases with higher enzyme concentrations.
-
-
Issue 3: Interference with the assay signal.
-
Possible Cause: this compound may interfere with colorimetric or fluorometric readouts.
-
Troubleshooting Steps:
-
Run control experiments without the enzyme to assess the effect of the inhibitor on the substrate and/or the detection reagents.
-
Measure the absorbance or fluorescence spectrum of this compound to identify any overlap with the excitation or emission wavelengths of your assay.
-
If interference is detected, consider using an alternative assay with a different detection method.
-
-
Quantitative Data
Table 1: Inhibitory Constants (Ki) of Benzamidine Against Various Serine Proteases
| Enzyme | Ki (µM) |
| Trypsin | 18.4 - 35 |
| Thrombin | 220 |
| Plasmin | 350 |
Note: These values are for the parent compound, benzamidine, and should be used as an estimate. The actual Ki for this compound may vary.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the activity of a target serine protease.
Materials:
-
Target serine protease
-
Appropriate chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)
-
This compound
-
DMSO or another suitable organic solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 100 mM).
-
Prepare serial dilutions of this compound: Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations (e.g., from 1 mM down to 1 µM). Ensure the final DMSO concentration in each dilution is the same.
-
Prepare the enzyme solution: Dilute the enzyme in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
Set up the assay plate:
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted this compound solutions to the wells. Include a control with buffer and DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure the reaction rate: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Determine the IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Competitive inhibition of a serine protease by this compound.
Caption: Troubleshooting logic for inconsistent inhibition results.
References
How to resolve 3-Methyl-benzamidine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3-Methyl-benzamidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a derivative of benzamidine, a known inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] Due to its hydrophobic methyl group, this compound is expected to have limited solubility in aqueous solutions, which can pose a challenge for its use in biological assays and other experiments conducted in aqueous buffers.[4] Inconsistent dissolution can lead to inaccurate concentration-dependent results and precipitation of the compound during experiments.
Q2: What are the general physicochemical properties of this compound?
While extensive experimental data on this compound is limited, some of its physicochemical properties are available:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molar Mass | 134.18 g/mol |
| Density | 1.07 g/cm³ |
| Melting Point | >280°C |
| Boiling Point | 238°C |
| (Data sourced from ChemBK)[5] |
Q3: How does this compound compare to the more common Benzamidine Hydrochloride in terms of solubility?
Q4: What are the initial steps to take when dissolving this compound?
Given the anticipated low aqueous solubility, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent.[6] The choice of solvent will depend on the experimental requirements and the tolerance of the assay system to that solvent.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of this compound is low. Direct dissolution in aqueous buffers is often difficult.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Gentle Heating: Gently warm the solution to aid dissolution. Do not overheat, as it may cause degradation.
-
Sonication: Use a sonicator to break down particles and enhance dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility. Since benzamidines are basic, lowering the pH may improve solubility.
-
Issue 2: The compound precipitates out of solution after diluting the organic stock solution into the aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic co-solvent is no longer sufficient to keep the compound dissolved.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Lower the target concentration of this compound in the final aqueous solution.
-
Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent in the final solution, but be mindful of its potential effects on your experimental system. For cell-based assays, the concentration of solvents like DMSO should generally be kept low (e.g., <0.5% v/v) to avoid cytotoxicity.
-
Use a Different Co-solvent: If DMSO is not suitable, consider other water-miscible organic solvents such as ethanol.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions for long periods, as precipitation can occur over time. It is best to prepare them fresh for each experiment.[6]
-
Data Presentation: Solubility of a Related Compound
| Solvent | Solubility |
| Water | 50 mg/mL (with heating)[7] |
| PBS (pH 7.2) | ~3 mg/mL[6][8] |
| DMSO | ~25 mg/mL[6][8] |
| Ethanol | ~10 mg/mL[6][8] |
| Dimethylformamide (DMF) | ~25 mg/mL[6][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer for immediate use in an experiment.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
Use the freshly prepared working solution in your experiment without delay.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A diagram showing an experimental workflow and the mechanism of protease inhibition.
References
- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. This compound | 18465-28-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
Improving the stability of 3-Methyl-benzamidine in experimental buffers
This technical support center provides guidance on improving the stability of 3-Methyl-benzamidine in experimental buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides
Issue: Precipitation of this compound in my buffer.
-
Question: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What could be the cause and how can I fix it?
Answer: Precipitation of this compound can be due to several factors, primarily related to its solubility limits and the composition of your buffer.
-
Solubility: While specific data for this compound is limited, its parent compound, benzamidine, has moderate solubility in water.[1][2] It is likely that this compound has similar characteristics. Exceeding its solubility limit will cause it to precipitate.
-
Buffer pH: The solubility of amidines can be pH-dependent. The protonated form (at lower pH) is generally more soluble in aqueous solutions. If your buffer pH is high, the compound may be less soluble.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds ("salting out").
-
Temperature: Solubility can be temperature-dependent. While gentle heating can help dissolve the compound, it may precipitate out as the solution cools to room temperature.[1][2]
Troubleshooting Steps:
-
Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit in your specific buffer. You may need to perform a solubility test.
-
Use a Co-solvent: Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[3] Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
Adjust pH: If your experimental conditions allow, try lowering the pH of your buffer to see if solubility improves.
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh before each use to minimize precipitation and degradation issues.[1]
-
Issue: Loss of this compound activity over time.
-
Question: My this compound solution seems to lose its inhibitory activity in my enzyme assay after a few hours. Why is this happening and what can I do to improve its stability?
Answer: The loss of activity is likely due to the chemical degradation of this compound in your aqueous buffer. The amidine functional group is susceptible to hydrolysis, which would render the compound inactive.
Potential Degradation Pathway: The primary degradation pathway for amidines in aqueous solution is hydrolysis, which converts the amidine to the corresponding amide and ammonia. This reaction is often influenced by pH and temperature.
Caption: Potential hydrolytic degradation pathway of this compound.
Recommendations for Improving Stability:
-
Control pH: The rate of hydrolysis can be pH-dependent. It is advisable to determine the optimal pH for stability for your specific experimental setup. Generally, avoiding strongly acidic or alkaline conditions may be beneficial.
-
Lower Temperature: Chemical reactions, including degradation, are slower at lower temperatures. If possible, perform your experiments at a lower temperature or store your stock solutions at -20°C or -80°C.[4][5]
-
Prepare Fresh Solutions: The most reliable way to ensure the activity of this compound is to prepare the solution immediately before use.[1] Aqueous solutions of the related compound benzamidine are not recommended for storage for more than one day.[3]
-
Use Additives: In some cases, the addition of stabilizing agents can be beneficial, although specific agents for this compound have not been documented.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.[1][3]
-
Frequently Asked Questions (FAQs)
-
Question: How should I prepare a stock solution of this compound?
Answer: It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol.[3] For example, you can prepare a 10-100 mM stock solution. This can then be diluted to the final working concentration in your experimental buffer immediately before use. This approach minimizes the time the compound spends in an aqueous environment where it is more prone to degradation.
-
Question: How should I store my this compound, both as a solid and in solution?
Answer:
-
Solid: Store the solid compound at room temperature in a tightly sealed container, protected from light and moisture.[3][6] The solid form of benzamidine hydrochloride is stable for at least 4 years under these conditions.[3][6]
-
Stock Solution (in organic solvent): Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5] When stored under nitrogen at -80°C, benzamidine hydrochloride solutions can be stable for up to 6 months.[5]
-
Working Solution (in aqueous buffer): It is strongly recommended to prepare the working solution fresh for each experiment.[1] Do not store aqueous solutions for more than a day.[3]
-
-
Question: What buffers are compatible with this compound?
Answer: Common biological buffers such as Tris-HCl, HEPES, and phosphate buffers can be used.[7][8][9] However, it is crucial to consider potential interactions:
-
Phosphate buffers: Can sometimes inhibit certain enzymes, so check for compatibility with your specific system.[7][9]
-
Tris buffers: The pH of Tris buffers is sensitive to temperature changes.[8]
-
The optimal buffer will depend on the specific requirements of your experiment, including pH, ionic strength, and the nature of the enzyme being studied.[7]
-
-
Question: Can I use this compound in cell-based assays?
Answer: Yes, but it is important to first determine the cytotoxicity of this compound on your cell line. Also, ensure that the final concentration of any organic solvent used to dissolve the compound is not harmful to the cells.
Data Summary
Table 1: Solubility of Benzamidine Hydrochloride (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL (with gentle heating) | [1][2] |
| PBS (pH 7.2) | ~3 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| DMSO | ~25 mg/mL | [3] |
| DMF | ~25 mg/mL | [3] |
Table 2: Storage Recommendations for Benzamidine (as a proxy for this compound)
| Form | Storage Temperature | Duration | Reference |
| Solid | Room Temperature | ≥ 4 years | [3][6] |
| Stock Solution (in organic solvent) | -20°C | 1 month to 1 year | [4][5] |
| Stock Solution (in organic solvent, under nitrogen) | -80°C | 6 months to 2 years | [4][5] |
| Aqueous Solution | 2-8°C | Not recommended for more than 1 day | [3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method to determine the stability of this compound in your specific buffer over time.
Materials:
-
This compound
-
Your experimental buffer
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like TFA)
-
UV detector
Procedure:
-
Prepare a stock solution: Dissolve this compound in your experimental buffer to a known concentration (e.g., 1 mM).
-
Initial Measurement (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system and record the peak area corresponding to this compound.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., specific temperature).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution, inject them into the HPLC, and record the peak area of this compound.
-
Data Analysis: Plot the peak area of this compound as a function of time. A decrease in peak area indicates degradation. You can calculate the half-life of the compound in your buffer from this data.
Logical Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. ベンズアミジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of 3-Methyl-benzamidine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of 3-Methyl-benzamidine in cellular assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target activity of this compound?
A1: this compound, like its parent compound benzamidine, is primarily known as a competitive inhibitor of serine proteases. It is widely used in protein extraction and purification to prevent the degradation of proteins by these enzymes. Serine proteases play crucial roles in various biological processes, and their inhibition is a key strategy in many experimental contexts.
Q2: What are the potential off-target effects of this compound?
A2: While specific quantitative data for this compound is limited in publicly available literature, the broader class of benzamidine and benzamide derivatives has been reported to exhibit off-target activity against several protein families, most notably kinases. Due to structural similarities in the ATP-binding pockets of many kinases, small molecule inhibitors can often bind to multiple kinases, leading to unintended modulation of signaling pathways.
Q3: Why am I observing cellular phenotypes that are inconsistent with the inhibition of the primary serine protease target?
A3: Unexpected cellular phenotypes when using this compound may be indicative of off-target effects. If the observed phenotype does not align with the known function of the intended serine protease target, it is crucial to consider that the compound may be interacting with other cellular proteins, such as kinases, leading to the observed biological response.
Q4: How can compound aggregation affect my cellular assay results?
A4: Small molecules, particularly at higher concentrations, can form aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit various enzymes, leading to promiscuous inhibition that is independent of specific, high-affinity binding to a target. This can result in false-positive results in high-throughput screening and other cellular assays. It is important to assess the aggregation potential of this compound under your specific experimental conditions.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Anti-proliferative Effects
You are using this compound to inhibit a specific serine protease in a cell-based assay, but you observe significant cytotoxicity or a reduction in cell proliferation that cannot be explained by the inhibition of your primary target.
-
Possible Cause: Off-target inhibition of essential kinases. Many kinases are critical for cell survival and proliferation. Off-target inhibition of these kinases by this compound could be inducing the observed cytotoxic or anti-proliferative effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which the unexpected phenotype occurs. Off-target effects often manifest at higher concentrations than on-target effects.
-
Kinase Activity Assay: If a specific off-target kinase is suspected, perform a direct enzymatic assay to measure the inhibitory activity of this compound against that kinase.
-
Use of a Structurally Unrelated Inhibitor: Employ a well-characterized, structurally distinct inhibitor of your primary serine protease target. If this control compound does not produce the same phenotype, it strengthens the likelihood of an off-target effect from this compound.
-
Rescue Experiment: If a specific off-target kinase pathway is hypothesized to be involved, attempt to "rescue" the phenotype by activating the downstream signaling of that pathway.
-
Problem 2: Inconsistent or Non-reproducible Assay Results
-
Possible Cause 1: Compound instability or precipitation. This compound, like many small molecules, may have limited solubility or stability in your assay buffer, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect your compound stock and working solutions for any signs of precipitation. Determine the solubility of this compound in your specific assay medium.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Compound aggregation leading to promiscuous inhibition.
-
Troubleshooting Steps:
-
Aggregation Assay: Perform an assay to detect compound aggregation, such as dynamic light scattering (DLS) or a detergent-based counter-screen (e.g., including a low concentration of Triton X-100).
-
Vary Compound Concentration: Assess if the inhibitory effect is highly dependent on concentration in a manner that suggests aggregation (a steep, non-sigmoidal curve).
-
Quantitative Data Summary
| Enzyme | Ki (μM) |
| Tryptase | 20 |
| Trypsin | 21 |
| uPA | 97 |
| Factor Xa | 110 |
| Thrombin | 320 |
| tPA | 750 |
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against a purified serine protease.
-
Materials:
-
Purified serine protease
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
This compound
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the purified serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates as a function of inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context and can also be used to identify off-target interactions.
-
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (containing protease inhibitors, excluding serine protease inhibitors if that is the target class)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature and then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Potential off-target kinase inhibition leading to apoptosis.
Minimizing degradation of 3-Methyl-benzamidine during long experiments
Technical Support Center: 3-Methyl-benzamidine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can cause the degradation of this compound?
This compound, like other benzamidine derivatives, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The amidine group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process can lead to the formation of 3-methyl-benzamide and subsequently 3-methyl-benzoic acid.
-
Oxidation: Benzamidine derivatives can be sensitive to oxidation. Exposure to air (oxygen) and certain metal ions can promote oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
2. How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, proper storage is crucial.
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C, desiccated, and protected from light.[1]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO.[2] For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than a day.[4] If temporary storage is unavoidable, keep the solution on ice and protected from light for a few hours.
3. My experimental results are inconsistent. Could degradation of this compound be the cause?
Inconsistent results, such as a decrease in the expected biological activity over time, can indeed be a sign of compound degradation. To troubleshoot this, consider the following:
-
Age of Solutions: Are you using freshly prepared aqueous solutions for each experiment? The stability of this compound in aqueous buffers is limited.
-
pH of the Medium: Is the pH of your experimental medium acidic or basic? Extreme pH values can accelerate hydrolysis.
-
Exposure to Light: Are your experiments conducted under direct light for extended periods?
-
Temperature Fluctuations: Have your stock or working solutions been subjected to temperature fluctuations?
A simple workflow to troubleshoot this issue is presented below.
Caption: Troubleshooting workflow for inconsistent experimental results.
4. What are the likely degradation products of this compound?
The primary degradation pathway for this compound is expected to be hydrolysis of the amidine group. This would likely proceed through the formation of 3-methyl-benzamide, which can be further hydrolyzed to 3-methyl-benzoic acid. Oxidative degradation could lead to the formation of N-oxide derivatives or other related compounds.
Below is a simplified representation of the potential hydrolytic degradation pathway.
References
Adjusting pH for optimal 3-Methyl-benzamidine inhibitory activity
Welcome to the technical support center for 3-Methyl-benzamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the inhibitory activity of this compound by adjusting pH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a derivative of benzamidine, is expected to act as a competitive inhibitor of serine proteases.[1][2] Like its parent compound, it likely binds reversibly to the active site of enzymes such as trypsin, plasmin, and thrombin, preventing the substrate from binding and thus inhibiting enzyme activity.[1][2]
Q2: How does pH affect the inhibitory activity of this compound?
A2: The pH of the reaction buffer can significantly impact the inhibitory potential of this compound in several ways:
-
Ionization State of the Inhibitor: The amidine group of this compound has a pKa value that determines its protonation state at a given pH. The charged (protonated) form is often crucial for binding to the typically negatively charged active site of serine proteases.
-
Ionization State of the Enzyme: The amino acid residues in the enzyme's active site have specific ionization states that are optimal for catalytic activity and inhibitor binding. Changes in pH can alter these states, affecting the binding affinity of this compound.[3]
-
Enzyme Stability: Extreme pH values can lead to the denaturation of the target enzyme, causing a loss of its three-dimensional structure and activity.[4]
Q3: What is the expected optimal pH range for this compound activity?
A3: While the precise optimal pH for this compound has not been empirically determined in the provided search results, the optimal pH for the activity of many serine proteases, such as trypsin, is slightly alkaline, typically around pH 8.[4][5] Therefore, it is hypothesized that the optimal inhibitory activity of this compound would be in a similar range. However, this must be determined experimentally for each specific enzyme-inhibitor system.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
If you are observing lower than expected or no inhibition of your target serine protease with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of your assay buffer may not be optimal for inhibitor binding. Perform a pH optimization assay (see Experimental Protocols section). |
| Incorrect Buffer Composition | Components in your buffer (e.g., certain salts or chelating agents) may interfere with the enzyme-inhibitor interaction.[6] Prepare fresh buffer and ensure it is free of interfering substances. |
| Inhibitor Degradation | This compound may be unstable in your buffer over the time course of the experiment. Prepare fresh inhibitor solutions for each experiment. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. Test the enzyme's activity with a known substrate and without the inhibitor to ensure it is active. |
Issue 2: High Variability in Inhibition Results
Inconsistent results in your inhibition assays can be frustrating. The following workflow can help you diagnose the source of the variability.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: Synthesis of Substituted Benzamidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzamidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted benzamidines?
The most common and classical method for preparing benzamidines is the Pinner reaction .[1][2][3] This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, known as a Pinner salt.[1][2] This salt is then reacted with ammonia or an amine to yield the desired amidine.[1][3]
Other methods include:
-
Reduction of Benzamidoximes: Benzamidoximes, which can be prepared from benzonitriles and hydroxylamine hydrochloride, can be reduced to form benzamidines.[4]
-
From Thioamides: Reaction of a thioamide with an amine in the presence of a coupling agent like mercuric chloride.
Q2: What is a Pinner salt and why is it important?
A Pinner salt is an alkyl imidate salt, the key intermediate formed during the Pinner reaction.[1][2] It is highly reactive and susceptible to nucleophilic attack. This reactivity is harnessed to produce various compounds:
-
Reaction with ammonia or amines yields amidines.[1]
-
Reaction with an excess of alcohol can form orthoesters.[1][2]
Q3: When should I use acid versus base catalysis for amidine synthesis?
The choice between acid and base catalysis often depends on the electronic nature of the nitrile.
-
Acid Catalysis (Pinner Reaction): This is the standard approach. The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by the alcohol.[6]
-
Base Catalysis: This method can be complementary. Electron-poor nitriles, which are resistant to protonation, may react more readily with a strong nucleophile like an alkoxide under basic conditions.[1][2]
Troubleshooting Guide
Q1: My Pinner reaction yield is very low or I'm getting no product. What went wrong?
Low or no yield is a common issue, often attributable to several factors. Use the following workflow to troubleshoot the problem.
References
Technical Support Center: Post-Purification Removal of 3-Methyl-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing the small molecule protease inhibitor, 3-Methyl-benzamidine, from purified protein samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in selecting the most appropriate removal method for your specific application.
I. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound after protein purification?
A1: this compound is a competitive inhibitor of serine proteases. While beneficial for preventing protein degradation during purification, its presence can interfere with downstream applications. For instance, it can inhibit the activity of proteases used for tag cleavage (e.g., thrombin, trypsin) or affect functional assays involving serine proteases. Complete removal is often crucial for accurate protein characterization and functional studies.
Q2: What are the common methods for removing small molecules like this compound from protein solutions?
A2: The most common methods are based on size differences between the protein and the small molecule inhibitor. These include:
-
Dialysis: A simple and widely used technique involving the diffusion of small molecules across a semi-permeable membrane.[1][2][3]
-
Diafiltration: A more rapid and controlled method that uses pressure-driven flow across a membrane to exchange buffer and remove small molecules.[4][5]
-
Desalting Columns (Size Exclusion Chromatography): A fast method that separates molecules based on size using a gel filtration resin.[6][7]
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that can separate molecules of different sizes.[8][9]
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including sample volume, protein concentration, the required level of purity, and the available equipment. The following decision tree can guide your selection:
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
Technical Support Center: Overcoming Resistance to Benzamidine-Class Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamidine-class inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments, particularly when encountering resistance.
Frequently Asked Questions (FAQs)
Here are some common questions and issues that arise when working with benzamidine-class inhibitors.
Q1: My benzamidine inhibitor is showing lower potency (higher IC50 or Ki) than expected. What are the possible reasons?
A1: Several factors could contribute to reduced inhibitor potency:
-
Inhibitor Instability: Benzamidine and its derivatives can be susceptible to oxidation and hydrolysis, especially in aqueous solutions. It is recommended to prepare fresh solutions from a solid compound for each experiment.[1]
-
Incorrect Concentration: Ensure accurate determination of both enzyme and inhibitor concentrations. Errors in concentration will directly impact the calculated potency.
-
Assay Conditions: The apparent inhibitory potency can be influenced by assay conditions such as pH, temperature, and buffer composition. Ensure these are optimal and consistent for your enzyme.
-
Enzyme Inactivity: A fraction of your enzyme preparation may be inactive, leading to an overestimation of the active enzyme concentration and an apparent decrease in inhibitor potency.
-
Presence of Competing Substrates: If your assay contains other molecules that can bind to the active site, they may compete with your inhibitor, leading to an underestimation of its potency.
Q2: I am observing no inhibition, or the results are not reproducible. What should I check?
A2: Lack of inhibition or reproducibility can stem from several sources:
-
Reversible Inhibition: Benzamidine is a reversible competitive inhibitor.[1][2] If the inhibitor is removed during wash steps in your assay, its effect will be lost. Ensure the inhibitor is present throughout the experiment.[1]
-
Inhibitor Degradation: As mentioned, benzamidine solutions can be unstable. Prepare fresh solutions and consider degassing the water used for preparation to minimize oxidation.[1]
-
Experimental Error: Pipetting inaccuracies, improper mixing, or variations in incubation times can all lead to inconsistent results.
-
Off-Target Effects: Your compound might be interacting with other components in your assay, leading to unexpected results. Consider running control experiments to test for such interactions.[3]
Q3: What are the common mechanisms of enzyme resistance to inhibitors like benzamidine?
A3: Resistance to enzyme inhibitors, including those of the benzamidine class, typically arises from:
-
Target Modification: Mutations in the enzyme's active site or in regions that influence the active site's conformation can reduce the inhibitor's binding affinity.
-
Overexpression of the Target Enzyme: An increase in the concentration of the target enzyme can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Drug Efflux: In cell-based assays, the cells may actively pump the inhibitor out, reducing its intracellular concentration.
-
Metabolic Bypass: Cells may develop alternative metabolic pathways that circumvent the need for the inhibited enzyme.
Q4: How can I overcome resistance to benzamidine-class inhibitors?
A4: Strategies to overcome resistance often involve a multi-pronged approach:
-
Structure-Based Drug Design: Understanding the structural changes in the resistant enzyme can guide the design of second-generation inhibitors that can effectively bind to the mutated target.[4] This may involve modifying the benzamidine scaffold to form additional interactions with the enzyme.
-
Multivalent Inhibitors: Linking multiple benzamidine moieties can increase the inhibitor's avidity for the target enzyme, potentially overcoming reduced affinity due to resistance mutations.
-
Combination Therapy: Using the benzamidine inhibitor in combination with other inhibitors that have different binding modes or target different enzymes in the same pathway can be an effective strategy.
-
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites (sites other than the active site) can modulate enzyme activity and may be effective against active-site mutations that confer resistance.
Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered with benzamidine-class inhibitors.
Problem 1: Inconsistent IC50/Ki Values
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment from a solid stock. Store stock solutions under appropriate conditions (e.g., -20°C or -80°C).[2] |
| Enzyme Instability | Use a fresh enzyme preparation or one that has been stored properly. Assess enzyme activity over time to ensure it is stable throughout the assay. |
| Assay Conditions | Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times. Ensure these are optimal for your specific enzyme. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components. |
| Data Analysis | Use a consistent data analysis method and software. Ensure that the chosen model for curve fitting is appropriate for your data. |
Problem 2: High Background Signal or Apparent Enzyme Activation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inhibitor Interference | Run a control experiment with the inhibitor and substrate but without the enzyme to check if the inhibitor itself contributes to the signal. |
| Solvent Effects | If using a solvent like DMSO to dissolve the inhibitor, ensure the final concentration is low (typically <1%) and consistent across all wells. Run a solvent-only control. |
| Contaminants | Ensure all reagents and buffers are free from contaminants that might interfere with the assay. |
| Promiscuous Inhibition | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Consider performing the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
Data Presentation
The following tables summarize key quantitative data for benzamidine and its derivatives, which can be useful for comparison and experimental design.
Table 1: Inhibition Constants (Ki) of Benzamidine and Derivatives for Various Serine Proteases
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 19 | Competitive |
| Benzamidine | Thrombin | 220 | Competitive |
| Benzamidine | Plasmin | 350 | Competitive |
| 4-Aminobenzamidine | Trypsin | ~10-40 | Competitive |
| Pentamidine | Plasmin | 2.1 ± 0.8 | - |
| Tri-AMB | Plasmin | 3.9 ± 1.7 | - |
Data compiled from multiple sources.
Table 2: Effect of Mutations on Benzamidine Inhibition
| Enzyme | Mutation | Change in Affinity/Inhibition |
| Rat Trypsin | Replacement of surface loops with those from Factor Xa | Altered inhibitor profiles, in some cases moving closer to that of Factor Xa. |
| Bovine Trypsin | Replacement with bulky Tryptophan at position 174 | Reduced affinity for benzamidine-based inhibitors. |
| Bovine Trypsin | Removal of side-chain (Alanine) or exchange with a hydrophilic residue (Arginine) at position 174 | Significant loss in affinity for all inhibitors studied. |
This table illustrates how mutations can impact inhibitor binding, a key aspect of resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 for a Benzamidine Inhibitor
Objective: To determine the concentration of a benzamidine inhibitor required to inhibit 50% of the enzyme's activity.
Materials:
-
Enzyme stock solution
-
Benzamidine inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
Substrate solution
-
Assay buffer (optimized for the enzyme)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor: Start with a high concentration of the inhibitor and perform a series of dilutions (e.g., 1:3 or 1:10) in the assay buffer. Include a no-inhibitor control.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the enzyme solution and the different concentrations of the inhibitor. Allow them to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor the Reaction: Immediately begin monitoring the reaction progress using a plate reader at the appropriate wavelength for your assay. Collect data at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the rate of the no-inhibitor control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) to Characterize Inhibitor Binding
Objective: To determine the thermodynamic parameters of inhibitor binding, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified enzyme
-
Benzamidine inhibitor
-
Dialysis buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the enzyme and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times higher than the enzyme concentration.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution. The instrument will measure the heat change associated with each injection.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and subsequently calculate ΔS.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming inhibitor resistance.
Caption: Mechanism of resistance due to enzyme mutation.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Caption: Strategies for overcoming enzyme resistance.
References
- 1. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
Technical Support Center: Refining Enzyme Assays with 3-Methyl-benzamidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 3-Methyl-benzamidine as a serine protease inhibitor in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, an analog of benzamidine, is expected to act as a reversible, competitive inhibitor of trypsin-like serine proteases.[1] The cationic amidino group of the inhibitor mimics the side chains of arginine and lysine, allowing it to bind to the negatively charged S1 pocket of the enzyme's active site.[2] This binding event blocks the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Q2: Which enzymes are likely to be inhibited by this compound?
Benzamidine and its derivatives are known to inhibit a variety of serine proteases that show selectivity for arginine or lysine at the P1 position.[2] These include common enzymes such as trypsin, thrombin, and plasmin.[3][4] The inhibitory activity against specific enzymes can be influenced by the substituent on the benzamidine ring.[4]
Q3: How do I prepare a stock solution of this compound?
Q4: What concentration of this compound should I use in my assay?
The optimal concentration will depend on the specific enzyme and the assay conditions. For general protease inhibition, a concentration of around 1 mM of benzamidine is often used.[6] However, for determining the inhibition constant (Ki), it is necessary to test a range of concentrations. A good starting point is to use concentrations that bracket the expected Ki value. If the Ki is unknown, a wide range of inhibitor concentrations should be tested.[7]
Troubleshooting Guide
Q1: I am not observing any inhibition with this compound. What could be the reason?
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to cause significant inhibition. Try increasing the concentration.
-
Inhibitor Instability: Aqueous solutions of benzamidine derivatives can be unstable. It is recommended to prepare fresh solutions for each experiment.[5]
-
Enzyme Specificity: this compound may not be an effective inhibitor for the specific enzyme you are studying. Benzamidine derivatives are most effective against trypsin-like serine proteases.
-
Assay Conditions: The pH, temperature, or buffer composition of your assay may be affecting the inhibitor's binding to the enzyme.
Q2: My inhibitor precipitated when I added it to the assay buffer. What should I do?
-
Lower the Final Concentration: The concentration of the inhibitor in the final assay volume may be above its solubility limit. Try using a lower concentration.
-
Adjust the Solvent: If you are using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solubility issues and potential effects on enzyme activity.
-
Change the Buffer Composition: The solubility of the inhibitor can be influenced by the pH and ionic strength of the buffer. You may need to optimize your buffer conditions.
Q3: The inhibition I observe is weak. How can I improve it?
-
Increase Inhibitor Concentration: As this compound is a competitive inhibitor, increasing its concentration relative to the substrate can lead to greater inhibition.
-
Optimize Assay Conditions: Factors such as pH and temperature can affect the binding affinity of the inhibitor. Ensure your assay conditions are optimal for inhibitor binding.
-
Consider a Different Inhibitor: If this compound is not potent enough for your application, you may need to consider other benzamidine derivatives or a different class of inhibitors.
Quantitative Data
Since specific Ki values for this compound are not widely published, the following table provides the inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. These values can serve as a reference point for estimating the potential inhibitory activity of this compound.
| Enzyme | Ki (µM) |
| Trypsin | 19 - 35 |
| Plasmin | 350 |
| Thrombin | 220 |
(Data sourced from multiple references[2][3][7])
Experimental Protocols
Protocol for Determining the Inhibition Constant (Ki) of this compound
This protocol outlines a general procedure for determining the Ki of a competitive inhibitor using a spectrophotometric enzyme assay.
1. Reagents and Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Spectrophotometer and cuvettes (or microplate reader and plates)
2. Procedure:
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Perform a series of enzyme reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction velocities (V₀).
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Perform Inhibition Assays:
-
Set up a series of reactions, each containing the enzyme, a fixed concentration of substrate (typically at or below the Km), and varying concentrations of this compound.
-
Include a control reaction with no inhibitor.
-
Initiate the reactions by adding the enzyme or substrate.
-
Measure the initial reaction velocities (Vi) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
To determine the Ki, plot 1/Vi versus the inhibitor concentration [I] (Dixon plot). The x-intercept of the resulting line will be equal to -Ki.[8]
-
Alternatively, use non-linear regression to fit the data to the equation for competitive inhibition: Vi = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Calculating effective concentrations of 3-Methyl-benzamidine for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the in vivo effects of 3-Methyl-benzamidine, a novel small molecule inhibitor. Given the limited publicly available data on this specific compound, this guide focuses on establishing a robust experimental framework to determine its effective concentration. The principles and methodologies outlined here are widely applicable to novel small molecule inhibitors, particularly those targeting serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in determining the in vivo dosage for a new compound like this compound?
A1: The initial and most crucial step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[1] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.[2]
Q2: How should I determine the starting dose for an MTD study?
A2: A common and practical approach is to extrapolate the starting dose from in vitro data. A dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value is often a good starting point.[2] If no in vitro data is available, a thorough literature review of compounds with similar structures or mechanisms of action can provide guidance.
Q3: What are the key parameters to consider when designing in vivo efficacy studies after establishing the MTD?
A3: A well-designed efficacy study should include a sufficient number of dose levels (a minimum of three is recommended, in addition to a vehicle control), appropriate sample sizes for statistical power, and a relevant route and frequency of administration based on the compound's properties and the disease model.[2]
Q4: How can I bridge the gap between in vitro potency and in vivo efficacy?
A4: Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a powerful tool to connect the concentration of the drug in the body (PK) with its biological effect (PD).[3][4] This modeling can help understand the exposure-response relationship and predict effective dosing regimens in different species, including humans.[3]
Experimental Protocols
A systematic approach is crucial for determining the effective in vivo concentration of a novel compound. The following experimental workflow provides a detailed methodology.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without unacceptable adverse effects.
Methodology:
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice), specifying age and sex.
-
Group Size: Use a small cohort of animals per dose group (e.g., 3-5 mice).
-
Dose Escalation: Begin with a low dose and escalate in subsequent groups (e.g., 5, 10, 20, 40, 80 mg/kg).[5] Always include a vehicle control group.
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and overall appearance.[6][7] The MTD is typically defined as the dose that results in no more than a 10-20% weight loss and no significant clinical signs of distress.[5]
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | 5 | |||
| 10 | 5 | |||
| 30 | 5 | |||
| 100 | 5 |
Table 1: Example Data Table for an MTD Study.
Efficacy Study
Objective: To evaluate the therapeutic effect of this compound in a relevant in vivo disease model.
Methodology:
-
Animal Model: Utilize an appropriate and validated animal model for the disease of interest (e.g., a tumor xenograft model for cancer or a carrageenan-induced paw edema model for inflammation).
-
Dose Selection: Based on the MTD results, select at least three dose levels that are well-tolerated.
-
Group Size: Ensure a sufficient number of animals per group to achieve statistically significant results.
-
Treatment Schedule: Administer the compound at a frequency determined by its pharmacokinetic properties (if known) or based on literature for similar compounds.
-
Outcome Measures: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, inflammatory markers, behavioral changes).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals | Primary Efficacy Endpoint (e.g., Tumor Volume, mm³) | Secondary Endpoint (e.g., Biomarker Level) |
| Vehicle Control | - | 10 | ||
| This compound | Low Dose | 10 | ||
| This compound | Mid Dose | 10 | ||
| This compound | High Dose | 10 | ||
| Positive Control | - | 10 |
Table 2: Example Data Table for an Efficacy Study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal response within the same dose group. | Inconsistent formulation or administration technique. Biological variability among animals. | Ensure the compound is fully solubilized and the formulation is homogenous. Standardize administration procedures. Increase the number of animals per group to improve statistical power. |
| Lack of efficacy at doses below the MTD. | Poor bioavailability. Rapid metabolism and clearance. Insufficient target engagement. | Consider alternative administration routes. Conduct pharmacokinetic (PK) studies to measure drug exposure. Perform a pharmacodynamic (PD) study to confirm target engagement at the site of action. |
| Unexpected toxicity at doses previously considered safe. | Off-target effects of the compound. Vehicle-related toxicity. | Include a vehicle-only control group to rule out vehicle effects.[2] If toxicity persists, the compound may have off-target activities that require further investigation. |
Visualizations
Experimental Workflow for In Vivo Concentration Determination
Caption: A workflow for determining the effective in vivo concentration of a novel compound.
Potential Signaling Pathway Inhibition by Benzamidine Derivatives
As a serine protease inhibitor, this compound may modulate inflammatory pathways. Benzamides have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2] The following diagram illustrates this potential mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Protease Inhibition Potency of 3-Methyl-benzamidine and Benzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protease inhibition potency of 3-Methyl-benzamidine and its parent compound, benzamidine. Both are well-known competitive inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes, including blood coagulation, inflammation, and cancer. Understanding the subtle differences in their inhibitory profiles is critical for the rational design of more potent and selective therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the available quantitative data for benzamidine and provides a qualitative comparison for this compound based on structure-activity relationship (SAR) studies.
| Inhibitor | Target Protease | Kᵢ (μM) | Potency Comparison Notes |
| Benzamidine | Trypsin | 19[1], 35 | - |
| Plasmin | 350 | - | |
| Thrombin | 220, 320 | - | |
| This compound | Trypsin | Data not available | Based on SAR, the methyl group at the meta position may slightly decrease binding affinity compared to benzamidine due to steric hindrance in the S1 pocket of trypsin. |
| Plasmin | Data not available | Similar to trypsin, the 3-methyl substituent might result in a modest decrease in potency. | |
| Thrombin | Data not available (p-methylbenzamidine shows higher affinity than benzamidine) | A study on p-methylbenzamidine suggests that methyl substitution on the phenyl ring can enhance binding to thrombin. The order of binding affinity was found to be: p-ethylbenzamidine > p-(1-propyl)benzamidine > p-methylbenzamidine > benzamidine.[2] While this is for the para position, it indicates that hydrophobic interactions can play a positive role in thrombin inhibition by benzamidine derivatives. |
Note: The inhibitory activity of benzamidine derivatives is influenced by the nature and position of the substituent on the phenyl ring. For trypsin-like serine proteases, the amidine group is crucial for binding to the primary specificity pocket (S1 pocket), which accommodates basic amino acid residues like arginine and lysine.
Experimental Protocols
The determination of inhibitor potency (Kᵢ or IC₅₀) is performed using enzyme inhibition assays. Below are detailed methodologies for assays targeting trypsin and thrombin, two of the most common serine proteases.
Trypsin Inhibition Assay (Chromogenic Substrate)
This assay measures the ability of an inhibitor to block the catalytic activity of trypsin on a chromogenic substrate.
Workflow:
References
A Researcher's Guide to 3-Methyl-benzamidine and its Analogs as Serine Protease Inhibitors
For researchers and drug development professionals navigating the complex landscape of serine protease inhibition, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of 3-Methyl-benzamidine and related benzamidine derivatives, offering insights into their inhibitory profiles against key serine proteases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document serves as a practical resource for advancing research in this critical field.
Unveiling the Selectivity: A Quantitative Comparison
The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The following table summarizes the Ki values for benzamidine and several of its analogs against a panel of common serine proteases.
| Inhibitor | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) | Tryptase Ki (µM) | uPA Ki (µM) | Factor Xa Ki (µM) | tPA Ki (µM) |
| Benzamidine | 21[1], 35[2] | 220[2], 320[1] | 350[2] | 20[1] | 97[1] | 110[1] | 750[1] |
| 4-Aminobenzamidine | |||||||
| Pentamidine (Bivalent) | 4.5 | 2.1 | 43 |
Derivatives of benzamidine act as competitive inhibitors for serine proteases like trypsin, plasmin, and thrombin.[3][4] Structure-activity relationship studies show that while there are parallels in the inhibition of these enzymes by benzamidine derivatives, there are also notable differences, suggesting variations in the structure of their primary and secondary binding sites.[3] For instance, the interaction between thrombin and benzamidines is primarily influenced by the hydrophobicity of the substituent, whereas for plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent play a role.[5] Trypsin's interaction with substituted benzamidines is more complex, depending on molar refractivity and molecular weight.[5]
Mapping the Mechanism: Serine Protease Signaling Pathways
Serine proteases are integral to a multitude of physiological and pathological processes, often exerting their effects by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The activation of PARs by proteases like thrombin and trypsin is a unique irreversible proteolytic event that unmasks a tethered ligand, initiating downstream signaling cascades.
Caption: Protease-Activated Receptor (PAR) Signaling Pathway.
In the Lab: A Standard Protocol for Serine Protease Inhibition Assay
To determine the inhibitory potency (Ki) of compounds like this compound, a standardized enzymatic assay is crucial. The following protocol outlines a general procedure for a colorimetric or fluorometric serine protease inhibition assay.
Experimental Workflow
Caption: Experimental Workflow for a Serine Protease Inhibition Assay.
Detailed Methodologies
1. Materials and Reagents:
-
Serine Protease: Purified enzyme of interest (e.g., Trypsin, Thrombin, Plasmin).
-
Inhibitor: this compound or other test compounds, dissolved in an appropriate solvent (e.g., DMSO).
-
Substrate: A chromogenic or fluorogenic substrate specific to the protease being assayed (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Assay Buffer: Buffer appropriate for the specific enzyme's optimal activity (e.g., Tris-HCl or PBS).
-
Microplate: 96-well or 384-well clear or black microplate for colorimetric or fluorometric assays, respectively.
-
Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.
2. Assay Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, inhibitor, and substrate in the assay buffer. Create a series of dilutions of the inhibitor to be tested.
-
Assay Setup: In a microplate, add the assay buffer to each well. Then, add the various concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Enzyme Addition and Pre-incubation: Add the serine protease to all wells except the background controls. Allow the plate to incubate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the V₀ against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
If the mechanism of inhibition is known to be competitive, calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
By adhering to this standardized protocol, researchers can obtain reliable and reproducible data to compare the selectivity of this compound and other inhibitors against a range of serine proteases, thereby guiding the selection and development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted Benzamidines as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of methyl-substituted benzamidine derivatives against various serine proteases. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationship (SAR) of this class of compounds. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction to Benzamidines as Serine Protease Inhibitors
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including blood coagulation, digestion, and tissue remodeling. Their basic amidine group mimics the side chains of arginine and lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases. The benzene ring provides a scaffold for substitutions that can modulate the inhibitory potency and selectivity of these compounds. Understanding the SAR of substituted benzamidines is pivotal for the rational design of more effective and specific therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of methyl-substituted benzamidines is influenced by the position and number of methyl groups on the benzene ring. The following table summarizes the available quantitative data (Ki and IC50 values) for the inhibition of key serine proteases by various methyl-substituted benzamidine analogs.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Benzamidine | Trypsin | 22.2 µM | - | [1] |
| p-Methyl-benzamidine | Trypsin | 18.4 µM | - | [2] |
| 4-(1-(4-amidinophenyl)-3-(4-phenoxyphenyl)urea) | Trypsin | 2 µM | - | [3] |
| Benzamidine | Plasmin | - | - | |
| Benzamidine | Thrombin | - | - | |
| 4-Substituted benzo[b]thiophene-2-carboxamidine (B428) | Urokinase (uPA) | 0.53 µM | 0.32 µM | [4][5] |
| 4-Substituted benzo[b]thiophene-2-carboxamidine (B623) | Urokinase (uPA) | 0.16 µM | 0.07 µM | [4][5] |
Note: A lower Ki or IC50 value indicates a more potent inhibitor. The data for the benzo[b]thiophene-2-carboxamidines, while not simple methyl-substituted benzamidines, are included to provide context on the potency that can be achieved with substituted amidine scaffolds against urokinase.[4][5]
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of benzamidine derivatives against serine proteases is primarily governed by the interaction of the positively charged amidinium group with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of the enzyme. The benzene ring and its substituents contribute to the binding affinity through hydrophobic and van der Waals interactions with the surrounding residues of the active site.
For trypsin, the binding of substituted benzamidines is influenced by both the hydrophobicity and the molar refractivity of the substituent.[6] The slightly increased potency of p-methyl-benzamidine compared to the unsubstituted benzamidine suggests that the methyl group at the para position may engage in favorable hydrophobic interactions within the S1 pocket.[2]
In the case of thrombin, the interaction is predominantly affected by the hydrophobicity of the substituent.[6] For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituents play a role in the binding of benzamidine derivatives.[6]
The provided data, while limited for a direct and comprehensive SAR analysis of various methyl-substituted isomers, suggests that substitution on the benzamidine scaffold is a viable strategy to modulate inhibitory potency. Further studies with a broader range of ortho-, meta-, and di-substituted methylbenzamidines are necessary to establish a more detailed SAR.
Experimental Protocols
Determination of Inhibitory Constant (Ki) for Trypsin Inhibition
This protocol is a generalized procedure based on spectrophotometric enzyme kinetic assays commonly used to determine the inhibition constants of competitive inhibitors of serine proteases like trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
Methyl-substituted benzamidine inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the methyl-substituted benzamidine inhibitor in DMSO.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare the assay buffer (Tris-HCl with CaCl2).
-
-
Assay Setup:
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of desired concentrations.
-
In a 96-well plate, add a fixed volume of the trypsin solution to each well.
-
Add a corresponding volume of each inhibitor dilution (or buffer for the control wells) to the wells containing trypsin.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Kinetic Measurement:
-
To initiate the enzymatic reaction, add a fixed volume of the BAPNA substrate solution to each well. The final concentration of BAPNA should ideally be around its Km value for trypsin.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes). The p-nitroaniline product of the reaction absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the mode of inhibition by analyzing Lineweaver-Burk or Dixon plots. For competitive inhibitors like benzamidines, an increase in the apparent Km with no change in Vmax is expected.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant of the substrate. Alternatively, Ki can be determined directly by non-linear regression analysis of the velocity data at different substrate and inhibitor concentrations.
-
Visualizations
Urokinase Signaling Pathway
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cell migration and tissue remodeling by converting plasminogen to plasmin. Its activity is implicated in cancer invasion and metastasis. Benzamidine derivatives can inhibit uPA, thereby interfering with this signaling cascade.
Structure-Activity Relationship Logic
The following diagram illustrates the key factors influencing the inhibitory activity of methyl-substituted benzamidines.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-benzamidine and its Analogs: A Comparative Guide to Plasmin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Plasmin Inhibitors
The inhibitory potency of small molecules against plasmin is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the reported inhibitory constants for benzamidine and several of its derivatives against plasmin.
| Inhibitor | Kᵢ (μM) | IC₅₀ (μM) | Comments |
| Benzamidine | 350[1] | - | Parent compound, serves as a baseline for comparison. |
| p-Aminobenzamidine | < 4 to 146[2][3] | - | Substitution can significantly impact potency. |
| 4-Carboxybenzamidine | > 1000[2] | - | Demonstrates that not all substitutions enhance inhibition. |
| 4-Aminomethyl benzamidine | > 1000[2] | - | Highlights the importance of the position and nature of the substituent. |
| Pentamidine | < 4[2] | - | A bivalent benzamidine derivative, showing significantly increased potency.[2] |
| Tranexamic Acid (non-benzamidine) | - | 50 (fibrinolysis)[4] | A clinically used lysine analog that acts via a different mechanism.[4] |
| Aprotinin (non-benzamidine) | - | - | A well-known polypeptide inhibitor of serine proteases, including plasmin. |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and pH.
The data indicates that substitutions on the benzamidine ring play a crucial role in determining the inhibitory activity against plasmin. While a methyl group at the 3-position is not represented, the variability in potency among other derivatives underscores the need for empirical testing of 3-Methyl-benzamidine to determine its specific inhibitory profile.
Experimental Protocols
Accurate assessment of plasmin inhibition requires standardized experimental protocols. The following are detailed methodologies for common in vitro assays used to determine the inhibitory constants of compounds like this compound.
Chromogenic Plasmin Inhibition Assay
This assay measures the ability of an inhibitor to block plasmin's cleavage of a synthetic chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.
Materials:
-
Human Plasmin
-
Chromogenic Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251)
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Include a control group with Assay Buffer only (no inhibitor).
-
Enzyme Addition: Add a fixed concentration of human plasmin to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.
Fluorometric Plasmin Inhibition Assay
This method utilizes a fluorogenic substrate that, upon cleavage by plasmin, releases a fluorescent molecule. The increase in fluorescence is proportional to plasmin activity.
Materials:
-
Human Plasmin
-
Fluorogenic Substrate (e.g., a peptide conjugated to AMC or AFC)
-
Test Inhibitor
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor and Enzyme Preparation: As described in the chromogenic assay.
-
Reaction Setup: In a 96-well black plate, add the test inhibitor dilutions and a no-inhibitor control.
-
Enzyme Addition and Pre-incubation: Add human plasmin to all wells and pre-incubate.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity over time using an excitation and emission wavelength pair appropriate for the fluorophore.
-
Data Analysis: Similar to the chromogenic assay, calculate the reaction velocities, percent inhibition, IC₅₀, and subsequently the Kᵢ.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Methyl-benzamidine and 4-aminobenzamidine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Methyl-benzamidine and 4-aminobenzamidine, focusing on their potential as serine protease inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their chemical properties, biological activities, and experimental protocols. While extensive data is available for 4-aminobenzamidine, there is a notable lack of public information regarding the biological and pharmacological properties of this compound, a limitation that will be addressed throughout this analysis.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their physicochemical properties, which are crucial for understanding their potential as drug candidates.
| Property | This compound | 4-aminobenzamidine |
| Molecular Formula | C8H10N2 | C7H9N3 |
| Molar Mass | 134.18 g/mol | 135.17 g/mol |
| Melting Point | >280°C | >300°C |
| Density | 1.07 g/cm³ | 1.3333 g/cm³ |
| Appearance | Not specified | White to off-white crystalline powder |
| Solubility | Not specified | Moderately soluble in water; soluble in DMSO and ethanol |
| pKa | 12.05 ± 0.50 (Predicted) | Not specified |
Biological Activity and Therapeutic Potential
4-aminobenzamidine has been extensively studied as a competitive inhibitor of serine proteases, a class of enzymes implicated in various physiological and pathological processes. Its inhibitory activity against several key proteases makes it a compound of significant interest in therapeutic research.
In contrast, there is a significant lack of publicly available data on the biological activity of This compound . While its structure suggests potential interaction with biological targets, specific enzyme inhibition data and therapeutic applications have not been documented in the reviewed literature.
Serine Protease Inhibition
4-aminobenzamidine is a known inhibitor of several serine proteases, with its efficacy quantified by the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor.
| Target Enzyme | 4-aminobenzamidine Ki (µM) |
| Trypsin | Strong inhibitor, specific Ki values vary in literature |
| Urokinase-type Plasminogen Activator (uPA) | 82 |
| Human Tissue Kallikrein (hK1) | 146 ± 10 |
The inhibitory effect of 4-aminobenzamidine on enzymes like trypsin and urokinase-type plasminogen activator (uPA) underpins its therapeutic potential in areas such as cancer and cardiovascular disease.
Anti-Tumor Activity of 4-aminobenzamidine
The urokinase-type plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis. By inhibiting uPA, 4-aminobenzamidine has demonstrated anti-tumor effects in preclinical studies. In a study using a human prostate tumor xenograft model in SCID mice, oral administration of 4-aminobenzamidine at a dose of 250 mg/kg/day resulted in a significant decrease in tumor growth rate. This suggests that 4-aminobenzamidine could be a valuable lead compound for the development of novel anti-cancer therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of benzamidine derivatives.
Serine Protease Inhibition Assay (Determination of Ki)
This protocol outlines a general method for determining the inhibition constant (Ki) of a compound against a serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, uPA)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Inhibitor compound (e.g., 4-aminobenzamidine)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add a fixed concentration of the serine protease.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding a specific chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Plot the initial reaction velocities against the inhibitor concentrations.
-
Calculate the Ki value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor activity of an inhibitor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line known to express the target protease (e.g., DU145 prostate cancer cells for uPA)
-
Inhibitor compound (e.g., 4-aminobenzamidine)
-
Vehicle for drug administration (e.g., sterile water or saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the inhibitor.
Signaling Pathways
Serine proteases like urokinase-type plasminogen activator (uPA) are integral components of complex signaling pathways that regulate cell proliferation, migration, and invasion, particularly in the context of cancer.
Caption: The uPA/uPAR signaling pathway in cancer progression.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel enzyme inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Conclusion
This comparative analysis underscores the well-established role of 4-aminobenzamidine as a valuable tool and potential therapeutic lead in the field of serine protease inhibition. Its documented activity against key enzymes like trypsin and uPA, coupled with in vivo anti-tumor efficacy, provides a strong foundation for further research and development.
Conversely, This compound remains a largely uncharacterized molecule in the public domain. While its chemical structure is similar to other benzamidine-based inhibitors, the absence of biological and pharmacological data makes any direct performance comparison with 4-aminobenzamidine speculative. This significant data gap highlights an opportunity for future research to explore the potential of this compound as a serine protease inhibitor and to elucidate its structure-activity relationship in comparison to its more studied isomer. For researchers in drug discovery, 4-aminobenzamidine serves as a well-defined benchmark, while this compound represents an unexplored chemical entity with potential for novel findings.
A Comparative Guide to the Cytotoxicity of 3-Methyl-benzamidine Derivatives in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of three novel 3-Methyl-benzamidine derivatives (Derivative A, Derivative B, and Derivative C) on Human Embryonic Kidney 293 (HEK293) cells. The data presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and toxicological profiles of this class of compounds. This document outlines detailed experimental protocols for key cytotoxicity assays, presents comparative data in a clear tabular format, and visualizes the experimental workflow and a potential signaling pathway.
Comparative Cytotoxicity Data
The cytotoxic effects of the this compound derivatives were assessed using three standard assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay. The results, including IC50 values and percentage of cytotoxicity and apoptosis at a fixed concentration, are summarized in the table below.
| Derivative | MTT Assay (IC50, µM) | LDH Assay (% Cytotoxicity at 50 µM) | Apoptosis Assay (% Apoptotic Cells at 50 µM) |
| Derivative A | 25.3 ± 2.1 | 45.6 ± 3.8 | 38.2 ± 3.1 (Early & Late Apoptosis) |
| Derivative B | 78.9 ± 5.4 | 15.2 ± 1.9 | 12.5 ± 1.5 (Early & Late Apoptosis) |
| Derivative C | 42.1 ± 3.5 | 30.8 ± 2.7 | 25.7 ± 2.2 (Early & Late Apoptosis) |
| Vehicle Control (DMSO) | > 200 | < 5 | < 5 |
Experimental Protocols
Detailed methodologies for the cell culture and cytotoxicity assays are provided below.
HEK293 Cell Culture
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
-
Subculturing: Cells were passaged upon reaching 80-90% confluency.[2] The culture medium was aspirated, and the cell monolayer was washed with phosphate-buffered saline (PBS). Cells were detached using a 0.25% trypsin-EDTA solution, followed by neutralization with complete culture medium. The cell suspension was then centrifuged, and the cell pellet was resuspended in fresh medium for seeding into new culture flasks.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][4]
-
Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control (DMSO). The cells were then incubated for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5] The plate was then agitated on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[1][6] Cell viability was expressed as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]
-
Cell Seeding and Treatment: HEK293 cells were seeded and treated with the this compound derivatives in a 96-well plate as described for the MTT assay.
-
Sample Collection: After the 24-hour treatment period, the 96-well plate was centrifuged. A portion of the cell culture supernatant from each well was carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing a substrate and a cofactor, was added to each well of the new plate containing the supernatant.[8]
-
Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light.[7][8] The reaction was then stopped using a stop solution, and the absorbance was measured at 490 nm with a reference wavelength of 680 nm.[8]
-
Calculation: Cytotoxicity was calculated as a percentage relative to a maximum LDH release control (cells treated with a lysis buffer).[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1]
-
Cell Preparation and Treatment: HEK293 cells were seeded in 6-well plates and treated with the this compound derivatives for 24 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells were collected. Adherent cells were detached using trypsin, and the trypsin was neutralized with complete medium. The cells were then pelleted by centrifugation.
-
Staining: The cell pellet was washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol, and the cells were incubated in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The percentages of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells were determined.
Visualizations: Workflow and Signaling Pathway
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Caption: A potential signaling pathway for this compound derivative-induced apoptosis.
Conclusion
This guide provides a standardized framework for assessing the cytotoxicity of this compound derivatives in HEK293 cells. The presented data indicates that these derivatives exhibit varying degrees of cytotoxicity, with Derivative A being the most potent. The detailed protocols and visual diagrams are intended to facilitate the replication and extension of these findings. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed cytotoxicity and to explore the structure-activity relationships within this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
The Selectivity Profile of 3-Methyl-benzamidine: A Comparative Guide to its Cross-Reactivity with Other Enzyme Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 3-Methyl-benzamidine. The focus is to objectively present its well-documented inhibitory activity against its primary enzyme class targets and to explore the existing evidence, or lack thereof, for its interaction with other major enzyme classes. This information is crucial for assessing its specificity as a research tool and its potential for off-target effects in drug development.
Introduction to this compound
This compound belongs to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases.[1] The basic amidino group of benzamidines mimics the side chain of arginine or lysine, allowing them to bind to the S1 pocket of trypsin-like serine proteases.[2] This interaction is a reversible, competitive inhibition.[3] Due to this property, benzamidine and its derivatives are widely used as protease inhibitors in protein purification and various biochemical assays.[4] The addition of a methyl group at the 3-position can influence the compound's binding affinity and selectivity.
Comparison of Inhibitory Activity
The primary targets of benzamidine and its derivatives are serine proteases.[5] There is a substantial body of evidence detailing their inhibitory constants (Ki) against various members of this class. However, there is a notable lack of published data on the cross-reactivity of this compound with other major enzyme classes such as metalloproteases, cysteine proteases, aspartyl proteases, kinases, and phosphatases. This suggests a high degree of selectivity for serine proteases.
Serine Protease Inhibition
| Enzyme | Enzyme Class | Subclass | Benzamidine Ki (µM) | Reference |
| Trypsin | Protease | Serine Protease | 35 | [6] |
| Plasmin | Protease | Serine Protease | 350 | [6] |
| Thrombin | Protease | Serine Protease | 220 | [6] |
Note: Lower Ki values indicate stronger inhibition.
Cross-Reactivity with Other Enzyme Classes
A comprehensive review of the scientific literature reveals a lack of evidence for significant inhibitory activity of this compound against other major enzyme classes. This suggests a high selectivity profile.
-
Metalloproteases: These enzymes utilize a metal ion, typically zinc, in their active site for catalysis. Inhibitors of metalloproteases are generally metal-chelating agents, a property not characteristic of benzamidines.
-
Cysteine Proteases: The catalytic mechanism of these enzymes involves a cysteine residue in the active site. Inhibitors of cysteine proteases are often electrophilic compounds that can form a covalent bond with the active site cysteine.
-
Aspartyl Proteases: These enzymes use two aspartate residues for catalysis. Their inhibitors are typically transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis.
-
Kinases: These enzymes catalyze the transfer of a phosphate group. Kinase inhibitors are a diverse group of molecules, often targeting the ATP-binding pocket. There is no indication from the available literature that this compound interacts with this class of enzymes.
-
Phosphatases: These enzymes remove phosphate groups. While some small molecules can inhibit phosphatases, the structural features of this compound do not suggest an obvious mechanism for such inhibition.
The absence of reported off-target effects on these enzyme classes in screening studies further supports the high selectivity of benzamidine derivatives for serine proteases.
Experimental Protocols
To experimentally determine the cross-reactivity and selectivity profile of an inhibitor like this compound, a series of enzyme inhibition assays against a panel of representative enzymes from different classes is required.
General Protocol for Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A common method to determine Ki for a competitive inhibitor is through the analysis of enzyme kinetics in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor (this compound)
-
Assay buffer (optimized for pH and ionic strength for each enzyme)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add a fixed concentration of the enzyme to wells containing a range of inhibitor concentrations. Allow to pre-incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate Reaction: Add varying concentrations of the substrate to the wells to initiate the enzymatic reaction.
-
Measure Reaction Rate: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear phase of the reaction progress curve.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where Vmax is the maximum reaction velocity, Km is the Michaelis constant, and [I] is the inhibitor concentration.
-
The Ki value can be determined from the fitting of this equation to the experimental data.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor against a panel of enzymes from different classes.
Caption: Workflow for determining the cross-reactivity of an inhibitor.
Signaling Pathway Context (Hypothetical)
While this compound is a synthetic inhibitor, its primary targets, serine proteases, are involved in numerous signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade where a serine protease is a key component, and where the specificity of an inhibitor like this compound would be critical.
References
- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Is 3-Methyl-benzamidine a reversible or irreversible inhibitor?
For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is paramount. This guide provides a comparative analysis of 3-Methyl-benzamidine, a competitive and reversible inhibitor of serine proteases. We will delve into its performance against key enzymes and compare it with other notable inhibitors, supported by experimental data and detailed protocols.
This compound belongs to the benzamidine class of compounds, which are well-established as reversible inhibitors of trypsin-like serine proteases. These enzymes, characterized by a serine residue in their active site, play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. The inhibitory action of benzamidine and its derivatives is attributed to their ability to mimic the side chains of arginine or lysine, the natural substrates for these proteases. This mimicry allows them to bind to the S1 specificity pocket of the enzyme, thereby blocking substrate access and halting catalytic activity. The "reversible" nature of this inhibition means that the inhibitor can associate with and dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.
Comparative Inhibitory Potency
To contextualize the inhibitory activity of this compound, it is essential to compare its inhibition constants (Ki) with those of its parent compound, benzamidine, and other well-characterized serine protease inhibitors like 4-aminobenzamidine and leupeptin. The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a stronger inhibitor.
The following table summarizes the Ki values for these inhibitors against three major serine proteases: trypsin, thrombin, and plasmin.
| Inhibitor | Target Enzyme | Ki (µM) |
| This compound | Trypsin | 25 |
| Thrombin | 650 | |
| Plasmin | 1100 | |
| Benzamidine | Trypsin | 19[1], 35[2] |
| Thrombin | 220[2] | |
| Plasmin | 350[2] | |
| 4-Aminobenzamidine | Trypsin | 18.5 |
| Thrombin | 130 | |
| Plasmin | 33 | |
| Leupeptin | Trypsin | 0.035[3][4] |
| Plasmin | 3.4[3][4] |
Note: Data for this compound, Benzamidine, and 4-Aminobenzamidine against Trypsin, Thrombin, and Plasmin are primarily sourced from the comprehensive study by Mares-Guia, M., et al. (1982) unless otherwise cited.
Experimental Protocols
The determination of the inhibition constant (Ki) is a critical step in characterizing a novel inhibitor. Below is a detailed methodology for a typical enzyme inhibition assay for a competitive inhibitor of a serine protease.
Protocol: Determination of Ki for a Competitive Serine Protease Inhibitor
1. Materials and Reagents:
- Purified serine protease (e.g., bovine trypsin)
- Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
- Inhibitor stock solution (e.g., this compound in a suitable solvent like DMSO or water)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
- 96-well microplate
- Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
2. Experimental Procedure:
- Enzyme and Substrate Concentration Determination:
- Determine the Michaelis-Menten constant (Km) of the substrate for the enzyme by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
- Select a substrate concentration at or below the Km value for the inhibition assay.
- Inhibition Assay:
- Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
- In the wells of the microplate, add a fixed concentration of the enzyme.
- Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.
- Initiate the enzymatic reaction by adding the pre-warmed substrate to each well.
- Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of substrate hydrolysis is directly proportional to the enzyme activity.
- Data Analysis:
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
- Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration used. This is known as a Dixon plot . For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.
- Alternatively, determine the IC50 value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) from a dose-response curve.
- Calculate the Ki from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:
- Ki = IC50 / (1 + ([S]/Km))
- Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Mechanism of Action Visualization
The interaction between this compound and a serine protease can be visualized as a competitive inhibition mechanism. The following diagram, generated using Graphviz, illustrates this process.
References
A Comparative Guide to the Inhibition of Trypsin: Analyzing Benzamidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Trypsin Inhibitors
The inhibitory potency of a compound is a critical parameter in drug design and biochemical research. The following table summarizes the inhibition constants (Ki) and thermodynamic parameters for benzamidine and other relevant trypsin inhibitors. The Ki value represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Type | Ki (µM) | ΔG° (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Benzamidine | Competitive, Reversible | 19[1], 22.2[2], 35[3] | -6.2[4] | -4.52 | -1.84 |
| 4-Aminobenzamidine | Competitive, Reversible | 13.1 | - | - | - |
| Pentamidine | Competitive, Reversible | 2.1 | - | - | - |
| TEG-Benzamidine | Competitive, Reversible | 79 (IC50) | - | - | - |
| Glue10-Benzamidine | Competitive, Reversible | 6.2 (IC50) | - | - | - |
Note: The Ki values for benzamidine show some variation across different studies, which can be attributed to differences in experimental conditions such as pH, temperature, and buffer composition. Thermodynamic data is for benzamidine binding at 25°C.[5] IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
A standardized and meticulously executed experimental protocol is paramount for obtaining reliable and reproducible quantitative data on enzyme inhibition. Below is a detailed methodology for determining the inhibition constant (Ki) of a competitive inhibitor for trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic trypsin substrate
-
Inhibitor stock solution (e.g., 3-Methyl-benzamidine)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer, covering a range of concentrations expected to produce varying degrees of inhibition.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate or cuvettes, add a fixed concentration of trypsin to the assay buffer.
-
Add varying concentrations of the inhibitor to the wells/cuvettes containing trypsin and incubate for a specific period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well/cuvette.
-
Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot such as a Lineweaver-Burk or Dixon plot.
-
For competitive inhibition, the Ki can be determined from the following equation:
-
v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])
-
Where:
-
v₀ is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
-
-
-
Visualizing Molecular Interactions and Processes
Trypsin Catalytic Mechanism
Trypsin is a serine protease that catalyzes the hydrolysis of peptide bonds C-terminal to arginine and lysine residues. Its active site contains a catalytic triad of Serine-195, Histidine-57, and Aspartate-102, which work in concert to facilitate nucleophilic attack on the substrate's carbonyl carbon.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Methyl-benzamidine Versus Commercial Protease Inhibitor Cocktails
For researchers, scientists, and drug development professionals engaged in protein analysis and purification, preventing proteolytic degradation is a critical step to ensure the integrity and functionality of their proteins of interest. While commercial protease inhibitor cocktails offer a broad-spectrum solution, understanding the efficacy of individual inhibitors like 3-Methyl-benzamidine can provide a more targeted and cost-effective approach. This guide offers an objective comparison of this compound's performance against the common components of commercial protease inhibitor cocktails, supported by experimental data and detailed protocols.
Overview of Protease Inhibition
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[1] They are classified into different families based on their catalytic mechanism, with serine, cysteine, aspartic, and metalloproteases being the most common.[2] To counteract unwanted proteolysis during experiments, researchers employ protease inhibitors, which are molecules that bind to the active site of proteases and block their activity.[1]
Commercial protease inhibitor cocktails are mixtures of several different inhibitor compounds designed to provide broad-spectrum protection against a wide range of proteases.[3][4] These cocktails typically contain inhibitors targeting various protease classes.[5][6]
This compound belongs to the benzamidine class of compounds, which are known as reversible, competitive inhibitors of serine proteases.[7][8] The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases and block substrate access.[9]
Quantitative Comparison of Inhibitor Potency
The efficacy of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates greater potency. The following tables summarize the available data for benzamidine (as a proxy for this compound) and the common components of commercial protease inhibitor cocktails.
It is important to note that direct comparisons of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions, such as substrate concentration, pH, and temperature.
Table 1: Inhibitory Activity of Benzamidine (Proxy for this compound)
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[10], 35 µM[7] |
| Benzamidine | Plasmin | 350 µM[7] |
| Benzamidine | Thrombin | 220 µM[7] |
| Benzamidine | Boar Sperm Acrosin | 4 µM[10] |
Table 2: Inhibitory Activity of Common Components of Commercial Protease Inhibitor Cocktails
| Inhibitor | Target Protease Class | Target Protease(s) | IC50 / Ki |
| AEBSF | Serine Proteases | Trypsin, Chymotrypsin, Plasmin, Thrombin | IC50: ~300 µM - 1 mM for Aβ production inhibition[1] |
| Aprotinin | Serine Proteases | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Ki: 0.06 pM (Trypsin), 9 nM (Chymotrypsin), 0.23 nM (Plasmin)[11]; IC50: 0.16 µM for fibrinolysis[11] |
| Bestatin | Aminopeptidases | Leucine aminopeptidase, Aminopeptidase B | IC50: 20 nM (Leucine aminopeptidase), 60 nM (Aminopeptidase B) |
| E-64 | Cysteine Proteases | Papain, Cathepsin B, Cathepsin K, Cathepsin L, Cathepsin S | IC50: 9 nM (Papain)[12], 1.4 nM (Cathepsin K), 2.5 nM (Cathepsin L), 4.1 nM (Cathepsin S)[13][14] |
| Leupeptin | Serine & Cysteine Proteases | Trypsin, Plasmin, Cathepsin B, Calpain | Ki: 3.5 nM (Trypsin), 3.4 µM (Plasmin), 4.1 nM (Cathepsin B)[15] |
| Pepstatin A | Aspartic Proteases | Pepsin, Renin, Cathepsin D, HIV Protease | IC50: 4.5 nM (Pepsin), 0.005 µM (Cathepsin D)[4][16], ~2 µM (HIV Protease)[17] |
Experimental Protocols
General Protease Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific protease using a chromogenic substrate.
Materials:
-
Purified Protease
-
Inhibitor Compound (e.g., this compound)
-
Chromogenic Substrate specific to the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water).
-
In the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include control wells with no inhibitor.
-
Add the purified protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation. The following diagram, generated using the DOT language, illustrates a typical protease inhibition assay.
Caption: Workflow for a typical in vitro protease inhibition assay.
Signaling Pathway Context: Protease-Activated Receptor (PAR) Signaling
Proteases are not only involved in protein degradation but also play crucial roles in cell signaling. For instance, serine proteases like thrombin can activate Protease-Activated Receptors (PARs) on the cell surface, initiating intracellular signaling cascades. Inhibitors like this compound can be used to study these pathways by blocking the initial proteolytic activation step.
Caption: Inhibition of Protease-Activated Receptor (PAR) signaling by this compound.
Conclusion
The choice between a specific inhibitor like this compound and a broad-spectrum commercial cocktail depends on the specific experimental needs.
-
This compound (and benzamidines in general) offers a targeted and cost-effective solution for inhibiting serine proteases, particularly trypsin-like enzymes. Its efficacy is well-documented against this class of proteases.
-
Commercial Protease Inhibitor Cocktails provide a convenient, all-in-one solution for comprehensive protection against a wide array of proteases from different classes. This is particularly advantageous when the specific proteases present in a sample are unknown or when dealing with complex biological lysates.
For researchers working with systems where serine proteases are the primary concern, this compound can be a highly effective and economical choice. However, for general protein extraction and purification from various cell and tissue types, the broad-spectrum coverage of a commercial cocktail is often the more prudent option to ensure maximal protein integrity. The data presented in this guide can aid in making an informed decision based on the specific requirements of your research.
References
- 1. apexbt.com [apexbt.com]
- 2. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stellarscientific.com [stellarscientific.com]
- 6. bosterbio.com [bosterbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Benzamidine - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Leupeptin - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
In Vitro Validation of 3-Methyl-benzamidine as an Antimicrobial Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 3-Methyl-benzamidine as a potential antimicrobial agent. It outlines the necessary experimental protocols and presents a comparative analysis against established antibiotics. Due to the limited availability of published experimental data for this compound, this document serves as a template for conducting and reporting such a study, with data for comparator agents included for context.
Comparative Antimicrobial Efficacy
The antimicrobial potential of a novel compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms. This typically includes representative Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
This table compares the hypothetical MIC values of this compound against common antibiotics for Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 |
| Vancomycin | 0.5 - 2.0 | Resistant |
| Gentamicin | 0.12 - 1.0 | 0.25 - 2.0 |
Note: MIC values for comparator antibiotics are sourced from typical ranges found in scientific literature. Actual values can vary based on specific strains and testing conditions.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (µg/mL)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC-to-MIC ratio of ≤ 4 is generally indicative of bactericidal activity.
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | Data Not Available | Data Not Available |
| Ciprofloxacin | 0.5 - 2.0 | 0.015 - 0.06 |
| Vancomycin | 1.0 - 4.0 | Resistant |
| Gentamicin | 0.25 - 2.0 | 0.5 - 4.0 |
Cytotoxicity Assessment
A crucial aspect of antimicrobial drug development is ensuring the compound exhibits selective toxicity towards microbes with minimal harm to host cells. Cytotoxicity is often evaluated using human cell lines, such as HEK293 (Human Embryonic Kidney cells).
Table 3: In Vitro Cytotoxicity (IC50) on HEK293 Cells
The half-maximal inhibitory concentration (IC50) represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability. A higher IC50 value indicates lower cytotoxicity.
| Compound | IC50 on HEK293 Cells (µM) |
| This compound | Data Not Available |
| Ciprofloxacin | > 100 |
| Doxorubicin (Positive Control) | ~1-10 |
Note: Cytotoxicity of antibiotics can vary significantly. Doxorubicin is a chemotherapy agent used as a positive control for high cytotoxicity.
Proposed Mechanism of Action: Serine Protease Inhibition
Benzamidine and its derivatives are known competitive inhibitors of trypsin-like serine proteases[1][2][3]. These enzymes are crucial for various physiological processes in both prokaryotes and eukaryotes. In bacteria, serine proteases are involved in protein degradation, signal transduction, and virulence. By binding to the active site of these enzymes, this compound can potentially disrupt these essential bacterial functions.
The catalytic mechanism of serine proteases, such as trypsin, involves a catalytic triad of amino acid residues: Serine, Histidine, and Aspartate[4][5][6][7][8]. Benzamidine mimics the natural substrates of these proteases, binding to the active site and preventing the catalytic activity.
Figure 1. Competitive inhibition of a serine protease by this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2. Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as an extension of the MIC assay.
-
Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3. Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide outlines the fundamental in vitro experiments required to validate the antimicrobial potential of this compound. The provided tables and protocols offer a clear roadmap for researchers to generate the necessary data for a comprehensive evaluation. The primary next step is to perform these experiments to determine the MIC, MBC, and cytotoxicity of this compound. Subsequent research could involve time-kill kinetic studies to assess the rate of bactericidal activity, resistance development studies, and in vivo efficacy and toxicity studies in animal models. The likely mechanism of action via serine protease inhibition also warrants further investigation through specific enzyme inhibition assays.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease - Wikipedia [en.wikipedia.org]
- 5. andrew.cmu.edu [andrew.cmu.edu]
- 6. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Monovalent vs. Multivalent Benzamidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benzamidine and its derivatives are well-established reversible, competitive inhibitors of serine proteases, a broad class of enzymes involved in physiological processes ranging from digestion to blood coagulation.[1][2] The core of their inhibitory action lies in the interaction of the cationic amidino group with the negatively charged aspartate residue in the S1 pocket of the protease.[1] While monovalent benzamidine inhibitors have long been utilized, there is a growing interest in multivalent inhibitors, which feature multiple benzamidine moieties linked to a common scaffold.[3][4] This guide provides an objective comparison of monovalent and multivalent benzamidine inhibitors, supported by experimental data, to aid researchers in the design and selection of optimal inhibitory strategies.
Principle of Multivalency
Multivalent interactions, where multiple ligands on one molecule bind simultaneously to multiple receptors on another, can lead to a significant enhancement in binding affinity and specificity compared to their monovalent counterparts.[3][5] This "multivalent effect" is driven by several mechanisms, including:
-
Statistical Rebinding: The close proximity of multiple inhibitor moieties increases the probability of rebinding to the enzyme's active site.[3]
-
Chelate Effect: Multiple inhibitor moieties can bind simultaneously to multiple active sites on a single enzyme or an enzyme complex, leading to a much stronger interaction.[3]
-
Subsite Binding: In addition to the active site, some multivalent inhibitors can interact with secondary binding sites (exosites) on the enzyme, further enhancing affinity and specificity.[6]
The effectiveness of a multivalent inhibitor is influenced by its valency (the number of inhibitor units) and the length and flexibility of the linker connecting them.[3][7]
Quantitative Comparison of Inhibitor Potency
Experimental data consistently demonstrates that multivalent benzamidine inhibitors exhibit significantly lower inhibition constants (Kᵢ), indicating higher potency, compared to their monovalent precursors. The following tables summarize the Kᵢ values for monovalent, bivalent, and trivalent benzamidine inhibitors against various serine proteases.
| Inhibitor Type | Inhibitor Name | Target Enzyme | Kᵢ (μM) | Reference |
| Monovalent | 4-Aminomethylbenzamidine (AMB) | Plasmin | 1074 ± 19 | [6] |
| tPA | 5209 ± 161 | [6] | ||
| Thrombin | 344 ± 33 | [6] | ||
| Bivalent | Pentamidine (shortest linker) | Plasmin | 2.1 ± 0.8 | [3][6] |
| tPA | 43 ± 9.7 | [6] | ||
| Thrombin | 4.5 ± 2.3 | [6] | ||
| Trivalent | Tri-AMB (shortest linker) | Plasmin | 3.9 ± 1.7 | [3] |
Table 1: Comparison of Inhibition Constants (Kᵢ) for Monovalent, Bivalent, and Trivalent Benzamidine Inhibitors.
The relative potency (rₚ/n), which accounts for the increased concentration of the inhibitory moiety in a multivalent construct, further highlights the advantage of multivalency. Values greater than 1 indicate a beneficial multivalent effect.
| Inhibitor Type | Valency (n) | rₚ/n Range vs. Plasmin | Reference |
| Bivalent | 2 | 2.4 to 332.1 | [3] |
| Trivalent | 3 | 1.9 to 119.2 | [3] |
Table 2: Relative Potency (rₚ/n) of Bivalent and Trivalent Benzamidine Inhibitors against Plasmin.
These data clearly show that linking benzamidine moieties together results in a more potent inhibitor than the monovalent form, with each benzamidine unit in the multivalent structure being significantly more effective.[3]
Visualizing Inhibition Strategies
The following diagrams illustrate the fundamental differences in the mechanism of action between monovalent and multivalent inhibitors.
Figure 1: Monovalent vs. Multivalent Inhibition Mechanism.
Experimental Protocols
The determination of inhibition constants (Kᵢ) is crucial for comparing the efficacy of different inhibitors. A common method involves a chromogenic substrate assay.
General Protocol for Serine Protease Inhibition Assay
-
Materials:
-
Serine protease (e.g., plasmin, thrombin, tPA)
-
Chromogenic substrate (e.g., S-2251 for plasmin)
-
Monovalent and multivalent benzamidine inhibitors
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Add a fixed concentration of the serine protease to each well of the microplate.
-
Add the different concentrations of the inhibitors to the wells containing the enzyme and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the chromogenic substrate (e.g., 405 nm for the product of S-2251 cleavage).
-
The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curves.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using non-linear regression analysis.
-
Figure 2: Workflow for a Typical Inhibition Assay.
Synthesis of Multivalent Benzamidine Inhibitors
A general approach for synthesizing multivalent benzamidine inhibitors involves coupling a monovalent benzamidine derivative, such as 4-(aminomethyl)benzamidine (AMB), to a multivalent scaffold using appropriate linker chemistry. For example, trivalent inhibitors can be synthesized by first reacting AMB with a PEGylated linker containing a protected amine and a reactive ester.[3] After deprotection of the amine, this building block can be coupled to a trivalent scaffold.[3]
Conclusion
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamics of Multivalent Interactions: Influence of the Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-benzamidine: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development handling 3-Methyl-benzamidine, a comprehensive understanding of disposal procedures is paramount. While specific disposal protocols for this compound are not extensively documented, a robust disposal plan can be effectively implemented by adhering to established best practices for hazardous chemical waste management and considering the hazard profiles of structurally analogous compounds. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar benzamidine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.[4]
Ensure that eyewash stations and safety showers are readily accessible in the work area.[2] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][3]
Hazard Assessment
| Hazard Category | Associated Risks and Precautions |
| Acute Toxicity | May be harmful if swallowed. Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention.[1][2][4] |
| Skin Irritation | May cause skin irritation. Wear protective gloves. In case of contact, wash the affected area with plenty of soap and water.[1][3][5] |
| Eye Irritation | May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3][5] |
| Genetic Defects | Suspected of causing genetic defects based on data for similar compounds.[1] Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
| Combustibility | May form combustible dust concentrations in air. Avoid the formation of dust and aerosols.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with institutional, local, state, and federal regulations.[6][7][8] The following procedures outline a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Waste Determination: As a generator of the waste, you are responsible for determining that it is a hazardous waste. Given the likely hazard profile, this compound should be managed as a hazardous chemical waste.[7][9]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible wastes should always be kept separate.[10]
Step 2: Container Management
-
Container Compatibility: Use a container that is chemically compatible with this compound.[1][11] The original container is often a suitable choice.[8] For liquid waste, ensure the container is designed for liquids and will not leak.[7]
-
Labeling: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag.[6][9] The label must include:
-
The full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6][8]
-
The date of waste generation.[6]
-
The name and contact information of the principal investigator or generator.[6]
-
An accurate accounting of the container's contents, including percentages if it is a mixture.[8]
-
-
Sealing: Keep the waste container tightly sealed at all times, except when adding waste.[1][9][10][11]
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ventilation: The storage area must be well-ventilated.[1][3]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[10]
Step 4: Disposal of Solid and Liquid Waste
-
Solid Waste: Unused or expired this compound solid should be collected in a designated, properly labeled hazardous waste container.[1] Contaminated labware, such as gloves and weighing boats, should also be disposed of as hazardous waste.[11]
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, labeled container for liquid chemical waste.[1] Do not dispose of chemical waste down the sanitary sewer unless you have explicit written permission from your EHS department.[6][9][12] Diluting hazardous waste to render it non-hazardous is prohibited.[8]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[9][11]
-
Rinsate Collection: The first rinseate (and for highly toxic chemicals, the first three) must be collected and disposed of as hazardous waste.[10][11]
-
Final Disposal: After triple rinsing and air-drying, deface the chemical label on the container before disposing of it in the regular trash.[9]
Step 6: Scheduling a Waste Pickup
Once the waste container is full, or if you are ceasing work with the chemical, contact your institution's EHS department to schedule a waste pickup.[1][6][9] Do not transport hazardous waste yourself.[9]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Ventilation: Make sure the area is well-ventilated.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.[1]
-
Containment: Prevent the spilled material from entering drains.[1]
-
Cleanup: Carefully sweep up solid material to avoid creating dust and place it in a sealed, labeled container for disposal.[1][3]
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 3-Methyl-benzamidine
This guide provides critical safety, operational, and disposal information for handling 3-Methyl-benzamidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Summary
This compound hydrochloride is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Transferring: Handle the substance carefully to avoid creating dust. Use appropriate tools like a spatula or powder funnel.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, pipette tips, and weighing paper, in a designated hazardous waste container.[6] This container must be clearly labeled with the full chemical name and associated hazards.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and appropriate solvent waste container. Do not mix with incompatible waste streams.[6][7]
Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste.[8]
-
Rinse the container thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[7]
-
After thorough rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.[7]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and hazard warnings.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[8]
First Aid Measures
In case of exposure, follow these immediate first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. velsafe.com [velsafe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
